Pimecrolimus hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1000802-56-1 |
|---|---|
Molecular Formula |
C43H70ClNO12 |
Molecular Weight |
828.5 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate |
InChI |
InChI=1S/C43H68ClNO11.H2O/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7;/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3;1H2/b24-18+,26-20+;/t25-,27+,28+,29-,30+,31-,32-,33-,35+,36-,37-,38+,39+,43+;/m0./s1 |
InChI Key |
NZIZEODSJUZSHZ-MNZFELGNSA-N |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)Cl)/C)O)C)OC)OC)C)\C.O |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C.O |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Pimecrolimus Hydrate from Ascomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimecrolimus, an ascomycin macrolactam derivative, is a potent and selective inhibitor of calcineurin, widely used in the topical treatment of atopic dermatitis. Its synthesis from the parent compound ascomycin, produced by fermentation of Streptomyces hygroscopicus, involves targeted chemical modifications. This technical guide provides an in-depth overview of the synthetic pathways for converting ascomycin to pimecrolimus hydrate, with a focus on reaction mechanisms, experimental protocols, and quantitative data. Additionally, it elucidates the underlying mechanism of action through detailed signaling pathway diagrams.
Introduction
Pimecrolimus (32-epi-chloro-32-dehydroxyascomycin) is a crucial therapeutic agent for inflammatory skin conditions.[1] Unlike corticosteroids, it does not cause skin atrophy, making it suitable for sensitive areas and long-term intermittent use.[2] The synthesis of pimecrolimus from ascomycin is a critical process in its pharmaceutical production. The primary challenge in this synthesis is the selective modification of the C-32 hydroxyl group while preserving the C-24 hydroxyl group. Various strategies have been developed to achieve this, ranging from multi-step protection-deprotection sequences to more direct one-step chlorination reactions. This guide will explore these methods in detail.
Synthetic Strategies and Methodologies
The conversion of ascomycin to pimecrolimus primarily involves the substitution of the hydroxyl group at the C-32 position with a chlorine atom, with an inversion of stereochemistry. The main approaches can be categorized as multi-step synthesis involving protecting groups and more direct one-step chlorination methods.
Multi-Step Synthesis via Protection/Deprotection
Early synthetic routes involved the protection of the more reactive C-24 hydroxyl group, followed by activation and substitution at C-32, and subsequent deprotection. A common strategy is as follows:
-
Protection of C-24 and C-32 hydroxyls: Both hydroxyl groups are protected, often as silyl ethers (e.g., with t-butyldimethylsilyl chloride).
-
Selective deprotection of C-32: The less sterically hindered C-32 protecting group is selectively removed.
-
Activation and chlorination of C-32: The free hydroxyl group at C-32 is activated (e.g., by conversion to a sulfonate ester like a tosylate or triflate) and then displaced by a chloride ion source.[3]
-
Deprotection of C-24: The protecting group at C-24 is removed to yield pimecrolimus.
While effective, this multi-step approach can be lengthy and may result in lower overall yields due to the multiple reaction and purification steps.[3]
Chemo-enzymatic Synthesis
A more refined multi-step approach utilizes enzymes for selective acylation and deacylation, offering higher selectivity and milder reaction conditions. An example of this process is:
-
Acetylation: Ascomycin is acetylated at both the C-24 and C-33 positions.[4]
-
Enzymatic Deacetylation: A lipase, such as from Candida antarctica (CAL B), is used to selectively remove the acetyl group at the C-33 position.[4]
-
Chlorination: The exposed C-33 hydroxyl group is then chlorinated.[4]
-
Deacetylation: The remaining acetyl group at C-24 is removed to yield pimecrolimus.[4]
Direct Chlorination Methods
More recent and industrially favorable methods involve the direct chlorination of ascomycin without the need for protecting groups. These one-step processes are more efficient and cost-effective.
One patented method involves dissolving ascomycin in an organic solvent, adding a base, and then a conversion reagent to form an activated ascomycin derivative at the C-32 position. This intermediate is then reacted with a chloride ion source to produce pimecrolimus.[3][5]
Another approach utilizes a chlorinating agent like dichlorotriphenylphosphorane, which can be generated in situ from triphenylphosphine and a chlorine source such as N-chlorosuccinimide (NCS).[6]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods described in patents and literature.
| Method | Starting Material | Key Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| Direct Conversion | Ascomycin | Base, Conversion Reagent, Chloride Ion Source | Toluene, Acetonitrile | Not explicitly stated, but implied to be higher than multi-step | >95% | [3] |
| Direct Conversion | Ascomycin | Trifluoromethanesulfonic anhydride, 2,6-lutidine, Lithium chloride, Benzyltriethylammonium chloride | Dichloromethane | ~51% (after purification) | 95.75% | [7] |
| Chemo-enzymatic | Ascomycin | Acetic anhydride, CAL B, Supported triphenylphosphine, HCl | Pyridine, Methanol | ~13% (overall) | Not specified | [4] |
| Direct Chlorination | Crude Ascomycin | Triphenylphosphine, N-chlorosuccinimide (NCS) | Not specified | 86% of theory (crude) | >98% (after HPLC purification) | [6] |
Experimental Protocols
Protocol 1: Direct Conversion of Ascomycin to Pimecrolimus
This protocol is adapted from a patented method for the direct synthesis of pimecrolimus.[3]
-
Dissolution: Dissolve 31.4 g of ascomycin (92.7% purity) in 200 ml of toluene.
-
Solvent Exchange: Concentrate the solution at 40°C to dryness (syrup). Add anhydrous toluene to make a 230 g solution, followed by the addition of 275 ml of anhydrous acetonitrile.
-
Cooling: Cool the solution to a jacket temperature of -15°C under a slow stream of dry nitrogen.
-
Activation: Add a conversion reagent (e.g., a sulfonylating agent) in the presence of a base to form the activated ascomycin derivative at C-32.
-
Chlorination: Introduce a chloride ion source to the reaction mixture. The reaction time can vary from 1 hour to 1 day at room temperature, depending on the specific reagents and conditions.
-
Work-up: Add water and a water-immiscible organic solvent to form a two-phase system. Separate the organic phase and wash it sequentially with aqueous KHSO₄ solution, NaHCO₃ solution, and brine.
-
Isolation of Crude Product: Concentrate the organic phase to dryness to obtain crude amorphous pimecrolimus.
-
Purification: Purify the crude product by column chromatography on silica gel using an eluent such as an n-hexane-acetone-acetonitrile mixture (e.g., 20:2:1).
-
Final Product: Combine the pure fractions and concentrate to obtain amorphous pimecrolimus.
Protocol 2: Chemo-enzymatic Synthesis of Pimecrolimus
This protocol is based on a multi-step chemo-enzymatic approach.[4]
-
Diacetylation of Ascomycin: To a solution of ascomycin (200 mg) in pyridine (2.5 ml) at 0°C, add DMAP (0.136 g) and acetic anhydride (0.114 g). Stir for a specified duration to obtain 24,33-diacetyl ascomycin.
-
Enzymatic Monodeacetylation: Perform enzymatic alcoholysis of the diacetylated ascomycin using lipase from Candida antarctica (CAL B) to selectively remove the acetyl group at position 33, yielding 24-acetyl ascomycin.
-
Chlorination of 24-acetyl Ascomycin: To a solution of 24-acetyl ascomycin (400 mg) in carbon tetrachloride (5 ml), add supported triphenylphosphine (0.335 g). Reflux the mixture for 3 hours. After cooling, filter the suspension and concentrate the filtrate. Purify the residue by silica gel chromatography to obtain 24-acetyl-33-epi-chloro ascomycin.
-
Final Deprotection: Stir a solution of 24-acetyl-33-epi-chloro ascomycin (200 mg) in methanol (2 ml) and 3N HCl (1 ml) at room temperature for 40 hours. Neutralize the reaction with an aqueous bicarbonate solution and evaporate the methanol. Extract the mixture with dichloromethane. Combine the organic extracts, dry over sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to yield pimecrolimus.
Mechanism of Action: Signaling Pathways
Both ascomycin and its derivative pimecrolimus exert their immunosuppressive effects by inhibiting calcineurin, a key enzyme in T-cell activation.[8][9][10]
Ascomycin/Pimecrolimus Signaling Pathway
Ascomycin and pimecrolimus bind to the intracellular protein macrophilin-12 (also known as FKBP-12).[10][11][12] This drug-protein complex then binds to and inhibits the calcium-dependent phosphatase, calcineurin.[8][12] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor.[8][9] Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interferon-gamma (IFN-γ).[2][9][12] This blockade of cytokine production ultimately dampens the inflammatory response in the skin.[8][12] Pimecrolimus also inhibits the release of inflammatory mediators from mast cells.[8]
References
- 1. Bioprocess and genetic engineering aspects of ascomycin production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. US7279571B2 - Methods of preparing pimecrolimus - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2006060614A1 - Methods for preparing pimecrolimus - Google Patents [patents.google.com]
- 6. WO2018202733A1 - Process to convert crude ascomycin into purified pimecrolimus - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ascomycin and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
A Technical Guide to the Physicochemical Properties of Crystalline Pimecrolimus
Introduction: Pimecrolimus is an ascomycin macrolactam derivative and a potent, selective inhibitor of calcineurin.[1][2] It is primarily used as a topical treatment for inflammatory skin conditions such as atopic dermatitis.[3][4] The efficacy, stability, and bioavailability of the final drug product are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). For a crystalline solid like pimecrolimus, a thorough understanding of its solid-state characteristics is paramount for formulation development, quality control, and regulatory compliance. This guide provides an in-depth overview of the core physicochemical properties of crystalline pimecrolimus, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Core Physicochemical Properties
Pimecrolimus is a white to off-white, fine crystalline powder.[5] Its fundamental properties are crucial for identification and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C43H68ClNO11 | [6][7] |
| Molecular Weight | 810.45 g/mol | [7][8][9] |
| Appearance | White to off-white crystalline powder | [5][9] |
| Melting Point | 142-144°C | [1] |
| CAS Number | 137071-32-0 | [3][7] |
Solubility Profile
Pimecrolimus is a lipophilic molecule, which is reflected in its solubility profile.[10] It is practically insoluble in water but shows good solubility in various organic solvents.[5][11] This property is a key consideration for developing topical formulations and for selecting appropriate solvent systems for analytical methods.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / 0.00152 mg/mL | [5][12] |
| Ethanol | 20 mg/mL, 25 mg/mL | [1][9][13] |
| Dimethyl Sulfoxide (DMSO) | 10-25 mg/mL | [1][9][13] |
| Dimethylformamide (DMF) | 20 mg/mL | [1][13] |
| Methanol | Soluble | [5][9] |
| Chloroform | Soluble | [9] |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [13] |
For aqueous buffers, it is recommended to first dissolve pimecrolimus in ethanol before dilution to achieve maximum solubility.[13]
Solid-State Characterization and Polymorphism
The ability of a compound to exist in more than one crystalline form is known as polymorphism.[14][15] Different polymorphs of an API can exhibit distinct physical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability and the shelf-life of the product.[14][16]
Pimecrolimus is known to exist in multiple solid forms, including at least two crystalline polymorphs, Form A (a hydrate) and Form B (anhydrous), as well as an amorphous state.[3][14] The anhydrous Form B is well-characterized. Its crystal structure is dominated by van der Waals interactions.[3][4]
Table 3: Crystallographic Data for Pimecrolimus Form B
| Parameter | Value | Reference(s) |
|---|---|---|
| Crystal System | Monoclinic | [3] |
| Space Group | P21 (#4) | [3][4] |
| a | 15.28864(7) Å | [3][4] |
| b | 13.31111(4) Å | [3][4] |
| c | 10.95529(5) Å | [3][4] |
| β | 96.1542(3)° | [3][4] |
| Volume (V) | 2216.649(9) ų | [3][4] |
| Z (molecules/unit cell) | 2 |[3][4] |
Mechanism of Action: Calcineurin Inhibition Pathway
Pimecrolimus exerts its anti-inflammatory effects by selectively targeting T-cells and mast cells.[2][10] The core of its mechanism is the inhibition of calcineurin, a crucial enzyme in the T-cell activation cascade.[2][17]
-
Binding: Pimecrolimus enters the T-cell and binds with high affinity to the intracellular protein macrophilin-12 (also known as FKBP-12).[18]
-
Inhibition: The resulting pimecrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium-dependent phosphatase.[2][12][19]
-
Blocking Transcription: This inhibition prevents calcineurin from dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT).[2][19]
-
Suppressing Cytokines: Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes for early inflammatory cytokines.[2][18] This blocks the synthesis of Th1-type (Interleukin-2, interferon-gamma) and Th2-type (Interleukin-4, Interleukin-10) cytokines.[12][18][19]
Additionally, pimecrolimus prevents the release of inflammatory mediators, such as histamine, from mast cells.[18][19]
Experimental Protocols
Characterizing the solid-state properties of pimecrolimus requires specific analytical techniques. The following sections outline the methodologies for key experiments.
Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are primary techniques used to identify and characterize polymorphism.[20][21][22]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points, identify polymorphic transitions, and assess the thermal stability of different crystalline forms.[20][22]
-
Objective: To determine the melting point and identify thermal events indicative of polymorphism.
-
Instrumentation: A calibrated DSC instrument (e.g., Power Compensation or Heat Flux DSC).[21][23]
-
Sample Preparation: Accurately weigh 1-3 mg of the pimecrolimus crystalline solid into a standard aluminum pan and crimp securely.[23]
-
Method:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 3-10°C/min) under an inert nitrogen purge (e.g., 50 mL/min).[23][24]
-
Record the heat flow until the sample has completely melted and a stable baseline is observed (e.g., up to 170°C).[23]
-
Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization), which may indicate the transition from a metastable to a more stable polymorph.[20][22]
-
X-Ray Powder Diffraction (XRPD): XRPD is a non-destructive technique that provides a unique fingerprint for each crystalline solid based on its crystal lattice structure.
-
Objective: To identify the crystalline form of pimecrolimus and distinguish between different polymorphs.
-
Instrumentation: A modern powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα).
-
Sample Preparation: Gently pack the pimecrolimus powder into a sample holder, ensuring a flat, smooth surface.
-
Method:
-
Mount the sample holder in the diffractometer.
-
Scan the sample over a defined 2θ range (e.g., 2° to 40°).
-
Set appropriate scan parameters (step size, time per step) to obtain a high-quality diffraction pattern.
-
Process the raw data to obtain a diffractogram of intensity versus 2θ.
-
Compare the resulting peak positions (in °2θ) and their relative intensities to reference patterns for known pimecrolimus polymorphs (e.g., Form B).
-
A validated, stability-indicating HPLC method is essential for quantifying pimecrolimus in solubility studies, formulation assays, and for purity analysis.[25][26]
-
Objective: To accurately quantify the concentration of pimecrolimus.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Chromatographic Conditions:
-
Column: Inertsil ODS C-18 (150 x 4.6 mm, 5 µm) or Phenomenex Luna C18 (150 x 4.6 mm, 3 µm).[26][27]
-
Mobile Phase: A mixture of phosphate buffer (pH 4.0) and Acetonitrile (55:45 v/v).[25][27]
-
Flow Rate: 1.0 - 1.5 mL/min.[27]
-
Detection Wavelength: 210 nm or 258 nm.[27]
-
Column Temperature: Ambient or controlled (e.g., 60°C).[26]
-
Injection Volume: 10-20 µL.
-
-
Method:
-
Prepare standard solutions of pimecrolimus of known concentrations in a suitable diluent (e.g., acetonitrile/water mixture).
-
Prepare the sample solution (e.g., filtrate from a solubility experiment) and dilute as necessary to fall within the calibration range.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution(s).
-
Calculate the concentration of pimecrolimus in the sample by comparing its peak area to the calibration curve. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[27]
-
References
- 1. Pimecrolimus - CAS-Number 137071-32-0 - Order from Chemodex [chemodex.com]
- 2. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Crystal structure of pimecrolimus Form B, C43H68ClNO11 | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pimecrolimus | C43H68ClNO11 | CID 6509979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 137071-32-0 CAS MSDS (Pimecrolimus) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Pimecrolimus - LKT Labs [lktlabs.com]
- 10. karger.com [karger.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. WO2006060615A1 - Non-hygroscopic and powdery amorphous pimecrolimus - Google Patents [patents.google.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pimecrolimus - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. droracle.ai [droracle.ai]
- 19. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tainstruments.com [tainstruments.com]
- 21. thermalsupport.com [thermalsupport.com]
- 22. shimadzu.com [shimadzu.com]
- 23. perkinelmer.com.ar [perkinelmer.com.ar]
- 24. tainstruments.com [tainstruments.com]
- 25. [PDF] A NEW VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF PIMECROLIMUS IN BULK AND TOPICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 26. pnrjournal.com [pnrjournal.com]
- 27. ijapbjournal.com [ijapbjournal.com]
Pimecrolimus Hydrate: A Technical Guide to Solubility in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of pimecrolimus hydrate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The information presented herein is intended to support research and development activities by providing essential data on solubility, standardized experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.
Executive Summary
Pimecrolimus is an ascomycin macrolactam derivative and a potent calcineurin inhibitor, functioning as a non-steroidal immunomodulating and anti-inflammatory agent.[1][2] It is primarily used in the topical treatment of inflammatory skin conditions such as atopic dermatitis.[3] Understanding its solubility in organic solvents is critical for the preparation of stock solutions, formulation development, and in vitro assay design. This document collates quantitative solubility data, outlines a standard protocol for solubility assessment, and illustrates the key signaling pathway affected by pimecrolimus.
Solubility Data
This compound is a white to off-white crystalline powder that is practically insoluble in water but soluble in methanol and ethanol.[4][5][6] Its solubility in DMSO and ethanol is considerable, allowing for the preparation of concentrated stock solutions. The reported solubility values from various suppliers and literature are summarized below. It is important to note that solubility can be affected by factors such as temperature, the specific crystalline form of the this compound, and the purity of both the solute and the solvent.
Table 1: Quantitative Solubility of this compound in DMSO and Ethanol
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM)* | Source(s) |
| DMSO | 162 | 199.88 | [7] |
| 100 | 123.38 | [7] | |
| ≥32.05 | ≥39.54 | [8] | |
| 25 | 30.84 | [9] | |
| 20 | 24.67 | [10] | |
| 10 (clear solution) | 12.34 | ||
| Ethanol | 100 | 123.38 | [7] |
| 25 | 30.84 | [9] | |
| 20 | 24.67 | [10] |
*Molar concentration calculated based on a molecular weight of 810.45 g/mol for pimecrolimus.[9]
Experimental Protocol: Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound. This method is based on the widely used shake-flask method.
3.1 Materials and Equipment
-
This compound (crystalline powder)
-
Anhydrous DMSO (≥99.9%)
-
Absolute Ethanol (≥99.5%)
-
Scintillation vials or sealed glass vials
-
Orbital shaker or rocker with temperature control
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and appropriate glassware
3.2 Methodology
-
Preparation: Add an excess amount of this compound powder to a series of vials containing a precise volume (e.g., 5 mL) of the selected solvent (DMSO or ethanol). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
-
Equilibration: Securely seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture at a consistent speed (e.g., 500 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved.[11][12]
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand briefly. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[11]
-
Sample Collection and Dilution: Carefully collect a precise aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Perform a serial dilution of the supernatant with the appropriate mobile phase to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of pimecrolimus.[2] A standard calibration curve, prepared from known concentrations of pimecrolimus, should be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Mechanism of Action: Calcineurin Inhibition Pathway
Pimecrolimus exerts its immunomodulatory effects by inhibiting calcineurin, a calcium-dependent phosphatase crucial for T-cell activation.[3][13] This action ultimately prevents the transcription of genes encoding pro-inflammatory cytokines. The key steps in this signaling pathway are illustrated below.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. DailyMed - PIMECROLIMUS cream [dailymed.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Pimecrolimus - LKT Labs [lktlabs.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Molecular structure of 33-epi-chloro-33-desoxyascomycin
An In-Depth Technical Guide to the Molecular Structure of 33-epi-chloro-33-desoxyascomycin (Pimecrolimus)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of 33-epi-chloro-33-desoxyascomycin, widely known as pimecrolimus. Pimecrolimus is a macrolactam immunosuppressant derived from the natural product ascomycin, produced by certain strains of Streptomyces. It is a potent and selective inhibitor of inflammatory cytokine production and is primarily used in the topical treatment of atopic dermatitis. This document details its chemical structure, synthesis, and analytical characterization, including spectroscopic data. Furthermore, it elucidates the mechanism of action, focusing on the calcineurin signaling pathway, and provides an overview of key experimental protocols for its synthesis and biological evaluation.
Molecular Structure and Properties
Pimecrolimus is a derivative of ascomycin where the hydroxyl group at the 33rd position is substituted by a chlorine atom with an inverted stereochemistry (epi). This structural modification is crucial for its specific biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of Pimecrolimus
| Property | Value |
| Systematic Name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(1E)-2-{(1R,3R,4S)-4-chloro-3-methoxycyclohexyl}-1-methylvinyl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetraone |
| Synonyms | 33-epi-chloro-33-desoxyascomycin, Elidel, SDZ ASM 981 |
| Molecular Formula | C43H68ClNO11 |
| Molecular Weight | 810.45 g/mol |
| CAS Number | 137071-32-0 |
| Appearance | White to off-white crystalline powder |
| Solubility | Insoluble in water, soluble in methanol and ethanol |
Spectroscopic Data
While a complete, publicly available, and fully assigned NMR and mass spectrum analysis in a single peer-reviewed publication is challenging to locate, the following represents a summary of expected and reported spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the structural elucidation of pimecrolimus. While specific, fully assigned public data is scarce, key expected signals would include:
-
1H NMR: A complex spectrum with numerous overlapping signals in the aliphatic region corresponding to the macrolide ring protons. Diagnostic signals would include those for the vinyl protons, methoxy groups, and the proton at the chlorinated C-33 position, which would show a characteristic chemical shift and coupling pattern.
-
13C NMR: Resonances corresponding to the carbonyl groups of the lactam, ester, and ketone functionalities, as well as signals for the olefinic carbons and the carbon bearing the chlorine atom (C-33).
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of pimecrolimus.
-
Molecular Ion: The protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or lithium [M+Li]+ are typically observed. For instance, the [M+Li]+ ion is detected at m/z 816.[1]
-
Fragmentation Pattern: A predominant fragmentation involves the cleavage of the macrocyclic ring. A significant fragment, designated as fragment A, results from the cleavage at the C24-C25 bond and the O-C26 bond.[1] Analysis of the fragmentation pattern of metabolites allows for the localization of metabolic modifications within or outside of this key fragment.[1]
Synthesis
Pimecrolimus is synthesized from ascomycin, a fermentation product of Streptomyces hygroscopicus var. ascomyceticus. The synthesis involves the selective chlorination of the C-33 hydroxyl group with inversion of stereochemistry.[2] Several synthetic routes have been described in patents.[3][4][5][6]
General Synthetic Workflow
The synthesis of pimecrolimus from ascomycin can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of pimecrolimus from ascomycin.
Mechanism of Action
Pimecrolimus exerts its immunosuppressive and anti-inflammatory effects by inhibiting calcineurin, a calcium-dependent phosphatase.[2] This inhibition is highly specific and occurs through a multi-step process within target cells, primarily T-lymphocytes and mast cells.[7]
Calcineurin Inhibition Signaling Pathway
The mechanism of action of pimecrolimus involves the following key steps:
-
Binding to Immunophilin: Pimecrolimus enters the cytoplasm of a T-cell and binds to the immunophilin macrophilin-12 (also known as FKBP-12).[2]
-
Formation of an Inhibitory Complex: The pimecrolimus-macrophilin-12 complex is formed.
-
Inhibition of Calcineurin: This complex binds to and inhibits the enzymatic activity of calcineurin.
-
Suppression of NF-AT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT). By inhibiting calcineurin, pimecrolimus prevents the dephosphorylation of NF-AT.
-
Blockade of Cytokine Gene Transcription: Dephosphorylated NF-AT normally translocates to the nucleus and activates the transcription of genes encoding various inflammatory cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ) (Th1-type), and Interleukin-4 (IL-4), Interleukin-10 (IL-10) (Th2-type). The inhibition of NF-AT dephosphorylation blocks this translocation and subsequent gene transcription.[2]
-
Inhibition of Mast Cell Degranulation: Pimecrolimus also prevents the release of inflammatory mediators, such as histamine, from mast cells following stimulation by antigen/IgE.[2][8]
Caption: Signaling pathway of pimecrolimus in T-cells.
Experimental Protocols
Synthesis of Pimecrolimus from Ascomycin
This protocol is a generalized procedure based on methods described in the patent literature.[3][4][5][6]
Materials:
-
Ascomycin
-
Organic solvent (e.g., toluene, acetonitrile)
-
Base (e.g., 2,6-lutidine, pyridine)
-
Conversion reagent (e.g., trifluoromethanesulfonic anhydride)
-
Chloride ion source (e.g., tetrabutylammonium chloride)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., n-hexane/acetone)
Procedure:
-
Dissolution: Dissolve ascomycin in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen).
-
Activation: Cool the solution to a low temperature (e.g., -15°C to -20°C) and add the base, followed by the dropwise addition of the conversion reagent. Monitor the reaction by thin-layer chromatography (TLC) until the ascomycin is consumed.
-
Chlorination: Add the chloride ion source to the reaction mixture and allow it to warm to room temperature. Stir for a sufficient time to ensure complete conversion to pimecrolimus.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude pimecrolimus.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Combine the fractions containing pure pimecrolimus and evaporate the solvent to yield the final product as a white to off-white foam or powder.
T-Cell Activation Assay
This protocol provides a general framework for assessing the inhibitory effect of pimecrolimus on T-cell activation.[9][10]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin)
-
Pimecrolimus stock solution (dissolved in a suitable solvent like DMSO)
-
Proliferation assay reagent (e.g., 3H-thymidine or a fluorescent dye like CFSE)
-
ELISA kits for cytokine measurement (e.g., IL-2, IFN-γ)
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Cell Culture: Plate the cells in a 96-well plate at an appropriate density.
-
Treatment: Add varying concentrations of pimecrolimus to the wells. Include a vehicle control (solvent only).
-
Stimulation: Add the T-cell activators to the wells to induce T-cell activation.
-
Incubation: Incubate the plate for a suitable period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Assessment of Proliferation:
-
For 3H-thymidine incorporation, pulse the cells with 3H-thymidine for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
For CFSE, label the cells with the dye before stimulation and analyze the dye dilution by flow cytometry after incubation.
-
-
Assessment of Cytokine Production: Collect the cell culture supernatants and measure the concentration of inflammatory cytokines using specific ELISA kits.
Mast Cell Degranulation Assay
This protocol outlines a general method to evaluate the effect of pimecrolimus on mast cell degranulation.[7][11]
Materials:
-
Mast cell line (e.g., LAD-2) or primary mast cells
-
Cell culture medium
-
Pimecrolimus stock solution
-
Mast cell degranulation inducer (e.g., antigen/IgE, compound 48/80)
-
Assay buffer
-
β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., sodium carbonate)
Procedure:
-
Cell Culture: Culture the mast cells under appropriate conditions.
-
Treatment: Pre-incubate the cells with various concentrations of pimecrolimus or a vehicle control for a defined period.
-
Stimulation: Add the degranulation inducer to the cell suspension to trigger the release of granular contents.
-
Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.
-
Termination: Stop the reaction by placing the plate on ice or adding a stop solution.
-
Measurement of β-hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the β-hexosaminidase substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of degranulation relative to a positive control (cells stimulated without inhibitor) and a negative control (unstimulated cells).
Conclusion
33-epi-chloro-33-desoxyascomycin (pimecrolimus) is a well-characterized macrolactam immunosuppressant with a defined molecular structure and a specific mechanism of action. Its synthesis from ascomycin is a key process in its production. The biological activity of pimecrolimus, primarily the inhibition of T-cell and mast cell activation through the calcineurin pathway, underpins its therapeutic efficacy in inflammatory skin diseases. The experimental protocols outlined in this guide provide a foundation for the synthesis, analysis, and biological evaluation of this important pharmaceutical compound. Further research into its molecular interactions and the development of more efficient synthetic routes will continue to be of interest to the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US7279571B2 - Methods of preparing pimecrolimus - Google Patents [patents.google.com]
- 4. WO2006060614A1 - Methods for preparing pimecrolimus - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2018202733A1 - Process to convert crude ascomycin into purified pimecrolimus - Google Patents [patents.google.com]
- 7. Mast cells as targets of pimecrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical pimecrolimus and tacrolimus transiently induce neuropeptide release and mast cell degranulation in murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential inhibition of primary versus preactivated T cells by pimecrolimus but not by tacrolimus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pimecrolimus leads to an apoptosis-induced depletion of T cells but not Langerhans cells in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pimecrolimus interferes the therapeutic efficacy of human mesenchymal stem cells in atopic dermatitis by regulating NFAT-COX2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of Pimecrolimus with Macrophilin-12 (FKBP12)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the immunomodulating macrolactam, pimecrolimus, and its cytosolic receptor, macrophilin-12 (also known as FKBP12). A thorough understanding of this interaction is fundamental to appreciating the mechanism of action of pimecrolimus in the treatment of inflammatory skin diseases.
Executive Summary
Pimecrolimus exerts its therapeutic effect by forming a high-affinity complex with FKBP12. This pimecrolimus-FKBP12 complex subsequently binds to and inhibits the calcium-dependent phosphatase, calcineurin.[1][2] The inhibition of calcineurin is a critical step, as it blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), preventing its translocation to the nucleus. Consequently, the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), IL-4, and IL-10, is suppressed, leading to a reduction in T-cell activation and cutaneous inflammation.[1] The high lipophilicity and affinity for skin tissue make pimecrolimus particularly effective for topical application.[3]
Quantitative Binding Affinity Data
The binding affinity of pimecrolimus to FKBP12 has been characterized, although the low water solubility of pimecrolimus presents challenges for precise experimental determination.[3] The available quantitative data is summarized in the table below. For comparative purposes, data for the structurally related macrolide, tacrolimus (FK506), which also binds to FKBP12, is included.
| Compound | Target Protein | Binding Parameter | Value | Method | Reference |
| Pimecrolimus | FKBP12 | Inhibition Constant (Ki) | ~100 nM | Estimated | [3] |
| Pimecrolimus | FKBP12 | Dissociation Constant (Kd) | Determined | qNMR-aided NMR Titration | [4] |
| Tacrolimus (FK506) | FKBP12 | Dissociation Constant (Kd) | 0.4 nM | Not Specified | Not Specified |
| Tacrolimus (FK506) | FKBP12 | Inhibition Constant (Ki) | 1.7 nM | Peptidyl-prolyl cis-trans isomerization assay | Not Specified |
Note: The precise Kd value for pimecrolimus from the qNMR-aided NMR titration study by Hirakawa et al. (2021) is noted as being significantly different when precipitation is accounted for, highlighting the methodological challenges. The study emphasizes the importance of their novel approach for accurately quantifying interactions with low water-solubility drugs.[4]
Experimental Protocols for Binding Affinity Determination
The following sections detail the methodologies for two primary biophysical techniques used to characterize the binding affinity of small molecules like pimecrolimus to their protein targets.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that measures real-time biomolecular interactions.[5][6][7]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) for the pimecrolimus-FKBP12 interaction.
Materials:
-
Recombinant human FKBP12 (ligand)
-
Pimecrolimus (analyte)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Methodology:
-
Sensor Chip Preparation:
-
The CM5 sensor chip is docked in the SPR instrument.
-
The dextran matrix is activated by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
-
Ligand Immobilization:
-
Recombinant FKBP12 is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.
-
The FKBP12 solution is injected over the activated sensor surface until the desired immobilization level (e.g., 2000-3000 Response Units) is achieved.
-
Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without FKBP12 immobilization to allow for reference subtraction.
-
-
Analyte Binding Analysis:
-
A stock solution of pimecrolimus is prepared in DMSO and then serially diluted in running buffer to create a concentration series (e.g., 0.1 nM to 1 µM). The final DMSO concentration should be kept constant across all samples and matched in the running buffer to minimize bulk refractive index effects.
-
Each concentration of pimecrolimus is injected over both the FKBP12-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
The association phase is monitored for a set time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the sensor surface (e.g., 300 seconds).
-
-
Surface Regeneration:
-
Between each analyte injection, the sensor surface is regenerated by injecting a pulse of regeneration solution to remove any bound pimecrolimus.
-
-
Data Analysis:
-
The response data from the reference cell is subtracted from the active cell data to obtain sensorgrams showing the specific binding interaction.
-
The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate ka, kd, and Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.[8][9]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) for the pimecrolimus-FKBP12 interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human FKBP12
-
Pimecrolimus
-
Matched buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with a small percentage of DMSO)
-
Degassing station
Methodology:
-
Sample Preparation:
-
Recombinant FKBP12 is extensively dialyzed against the chosen ITC buffer. The final dialysis buffer is used for preparing the pimecrolimus solution to ensure a perfect match.
-
The concentrations of both FKBP12 and pimecrolimus are determined accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, qNMR for the small molecule).
-
Both solutions are thoroughly degassed immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is loaded with the FKBP12 solution (e.g., at 10-20 µM).
-
The injection syringe is loaded with the pimecrolimus solution (e.g., at 100-200 µM).
-
-
Titration Experiment:
-
A series of small, precisely controlled injections (e.g., 2 µL each) of the pimecrolimus solution are made into the sample cell containing FKBP12.
-
The heat change associated with each injection is measured relative to a reference cell containing buffer.
-
Injections are continued until the binding sites on FKBP12 are saturated and the heat of reaction diminishes to the heat of dilution.
-
-
Control Experiment:
-
A control titration is performed by injecting pimecrolimus into the buffer alone to measure the heat of dilution, which is then subtracted from the main experimental data.
-
-
Data Analysis:
-
The integrated heat data for each injection is plotted against the molar ratio of pimecrolimus to FKBP12.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites model) using the analysis software to determine the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Visualization of Pathways and Workflows
Pimecrolimus-FKBP12 Binding and Complex Formation
Caption: Pimecrolimus binds to its cytosolic receptor FKBP12 to form a stable complex.
Experimental Workflow for SPR Analysis
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Pimecrolimus Mechanism of Action: Signaling Pathway
Caption: Pimecrolimus inhibits calcineurin, blocking NFAT dephosphorylation and cytokine gene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Pimecrolimus interferes the therapeutic efficacy of human mesenchymal stem cells in atopic dermatitis by regulating NFAT-COX2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 6. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 7. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
The Pharmacological Profile of Pimecrolimus: A Technical Guide
Introduction: Pimecrolimus is an immunomodulating agent derived from the macrolactam ascomycin, specifically developed as a topical treatment for inflammatory skin conditions, most notably atopic dermatitis (AD).[1][2] As a non-steroidal calcineurin inhibitor, it offers a targeted therapeutic approach to managing the cutaneous inflammation and pruritus characteristic of AD, without the risk of skin atrophy associated with topical corticosteroids.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of pimecrolimus, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Pimecrolimus exerts its immunomodulatory effects by selectively inhibiting calcineurin, a crucial enzyme in the T-cell activation cascade.[2][4] The primary mechanism involves the following steps:
-
Binding to Immunophilin: Upon penetrating skin cells, pimecrolimus binds with high affinity to the cytosolic receptor macrophilin-12, also known as FK506-binding protein-12 (FKBP-12).[5][6]
-
Inhibition of Calcineurin: The resulting pimecrolimus-FKBP-12 complex acquires the ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][7]
-
Blockade of NFAT Signaling: Calcineurin's primary function in T-cells is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. By inhibiting calcineurin, pimecrolimus prevents NFAT dephosphorylation, thereby blocking its translocation from the cytoplasm into the nucleus.[2][8]
-
Suppression of Cytokine Gene Transcription: With NFAT unable to reach the nucleus, it cannot initiate the transcription of genes encoding for various pro-inflammatory cytokines.[8] Pimecrolimus effectively halts the production and release of both Th1-type cytokines (e.g., Interleukin-2 [IL-2], Interferon-gamma [IFN-γ]) and Th2-type cytokines (e.g., IL-4, IL-10) at nanomolar concentrations.[5][9]
-
Mast Cell Inhibition: In addition to its effects on T-cells, pimecrolimus also prevents the release of inflammatory cytokines and preformed mediators from mast cells following stimulation by antigen/IgE.[3][5]
This targeted action interrupts the inflammatory cascade at a critical point, leading to a reduction in the infiltration of inflammatory cells and alleviating the signs and symptoms of atopic dermatitis, such as erythema, swelling, and pruritus.[2][10]
Pharmacological Data
In Vitro Pharmacology
Table 1: In Vitro Activity of Pimecrolimus and Related Compounds
| Parameter | Target/Process | Organism/Cell Type | Value | Reference(s) |
|---|---|---|---|---|
| Binding Affinity (Ki) | FKBP-12 | Human | ~1.7 nM (for Tacrolimus) | [11] |
| Binding Affinity (Kd) | FKBP-12 | Human | 0.4 nM (for Tacrolimus) | [11][12] |
| Cytokine Inhibition | IL-2, IFN-γ (Th1) | Human T-Cells | Nanomolar concentrations | [5][8] |
| Cytokine Inhibition | IL-4, IL-10 (Th2) | Human T-Cells | Nanomolar concentrations | [5] |
| Mast Cell Inhibition | Release of inflammatory mediators | In Vitro | Effective Inhibition |[3][5] |
Pharmacokinetics
The pharmacokinetic profile of pimecrolimus is characterized by its low systemic absorption when applied topically, which is a key feature of its safety profile.
Table 2: Pharmacokinetic Properties of Pimecrolimus (1% Cream)
| Parameter | Population | Key Findings | Reference(s) |
|---|---|---|---|
| Systemic Absorption | Adults with AD (13-62% BSA) | Minimal; 91% of blood samples <0.5 ng/mL. | [6] |
| Max Concentration (Cmax) | Adults with AD | Highest observed Cmax was 1.4 ng/mL. | [6] |
| Systemic Absorption | Pediatric patients with AD | Detectable but very low concentrations (<2.0 ng/mL). | [6] |
| Accumulation | Adults and Children | No evidence of drug accumulation with repeated topical application. | [1] |
| Protein Binding | In Vitro | 74% - 87% (bound to plasma proteins) |[5] |
Clinical Efficacy in Atopic Dermatitis
The clinical development program for pimecrolimus has demonstrated its efficacy and safety in both short-term treatment of active lesions and long-term management to prevent disease flares in pediatric and adult patients.[8] Efficacy is typically measured using the Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).[1][13]
Table 3: Summary of Key Clinical Efficacy Data for Pimecrolimus 1% Cream
| Study Population | Duration | Primary Endpoint | Result | Reference(s) |
|---|---|---|---|---|
| Infants (mild to moderate AD) | 3 Weeks | IGA score of 0/1 (clear/almost clear) | 53% of pimecrolimus group vs. vehicle (data not shown). | [1] |
| Infants (mild to moderate AD) | 3 Weeks | Median TBSA affected | Decrease from 16% at baseline to 4%. | [1] |
| Children (mild to moderate AD) | 6 Weeks | IGA score of 0/1 | 35% of pimecrolimus group vs. 18% of vehicle group. | [13] |
| Infants | 5 Years | IGA score of 0/1 | 89% of pimecrolimus group achieved clear/almost clear status. | [1] |
| Adults and Children (Open-label) | 1 Year | Improvement in IGA | Significant improvements noted by Day 8. |[13] |
Experimental Protocols
Calcineurin Phosphatase Activity Assay
This protocol describes a colorimetric method to determine the inhibitory effect of pimecrolimus on calcineurin activity by quantifying the release of free phosphate from a specific substrate.
Objective: To determine the IC50 value of the pimecrolimus-FKBP-12 complex against human recombinant calcineurin.
Materials:
-
Human recombinant calcineurin, calmodulin, and FKBP-12
-
Pimecrolimus
-
RII Phosphopeptide Substrate
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microtiter plate and plate reader (A620nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of pimecrolimus. Pre-incubate each pimecrolimus dilution with a constant concentration of FKBP-12 to allow complex formation.
-
Reaction Setup: In a 96-well plate, add assay buffer, calmodulin, and the pre-incubated pimecrolimus-FKBP-12 complex to appropriate wells. Include wells for positive control (no inhibitor) and negative control (no calcineurin).
-
Enzyme Addition: Add human recombinant calcineurin to all wells except the negative control.
-
Initiate Reaction: Add the RII phosphopeptide substrate to all wells to start the phosphatase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) to allow for substrate dephosphorylation.
-
Terminate Reaction: Stop the reaction by adding the Malachite Green Reagent. This reagent will complex with the free phosphate released during the reaction, leading to a color change.
-
Quantification: Measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve. Calculate the amount of phosphate released in each well. Plot the percentage of calcineurin inhibition versus the log concentration of the pimecrolimus-FKBP-12 complex and determine the IC50 value using non-linear regression.
Cytokine Release Assay from Human PBMCs
This protocol outlines a method to assess the effect of pimecrolimus on the production of inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).
Objective: To measure the dose-dependent inhibition of cytokine (e.g., IL-2, IL-4, IFN-γ) release from stimulated human PBMCs by pimecrolimus.
Materials:
-
Human PBMCs isolated from whole blood via Ficoll gradient
-
Cell Culture Medium (e.g., RPMI 1640 + 10% FBS)
-
Pimecrolimus
-
Stimulant (e.g., Phytohaemagglutinin [PHA] or anti-CD3/anti-CD28 antibodies)
-
ELISA or Multiplex Assay Kit for target cytokines
-
96-well cell culture plate, CO₂ incubator
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using a Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in culture medium.
-
Cell Plating: Plate the PBMCs in a 96-well culture plate at a predetermined optimal density (e.g., 2 x 10⁵ cells/well).
-
Compound Addition: Add serial dilutions of pimecrolimus to the appropriate wells. Include vehicle control wells.
-
Stimulation: Add the T-cell stimulant (e.g., PHA) to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate in a humidified CO₂ incubator at 37°C for a specified period (e.g., 24-48 hours) to allow for cell stimulation and cytokine secretion.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the collected supernatants using a validated ELISA or multiplex immunoassay, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each pimecrolimus concentration relative to the stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.
In Vitro Skin Permeation and Release Testing (IVPT/IVRT)
IVRT and IVPT are crucial assays for characterizing topical formulations. IVRT assesses drug release from the formulation, while IVPT measures permeation through the skin barrier.
Objective: To evaluate the release rate of pimecrolimus from its cream formulation (IVRT) and its permeation profile through ex vivo human skin (IVPT).
Materials:
-
Vertical Diffusion Cells (e.g., Franz Cells)
-
IVRT: Inert synthetic membrane (e.g., polysulfone)
-
IVPT: Dermatomed ex vivo human skin
-
Receptor Fluid (e.g., PBS with a solubility enhancer) maintained at 32°C
-
Pimecrolimus 1% Cream
-
Validated analytical method (e.g., HPLC) to quantify pimecrolimus
Procedure:
-
Apparatus Setup: Assemble the vertical diffusion cells, maintaining the receptor fluid at 32°C with constant stirring.
-
Membrane Mounting:
-
For IVRT: Mount the synthetic membrane between the donor and receptor chambers.
-
For IVPT: Mount the section of dermatomed human skin, ensuring the stratum corneum faces the donor chamber.
-
-
Equilibration: Allow the mounted membranes to equilibrate with the receptor fluid.
-
Dose Application: Apply a precise, finite dose of the pimecrolimus cream (e.g., 5-15 mg/cm²) evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
-
Sample Analysis: Quantify the concentration of pimecrolimus in each collected sample using a validated HPLC method.
-
Data Analysis:
-
For IVRT: Plot the cumulative amount of pimecrolimus released per unit area against the square root of time. The slope of the linear portion of this plot represents the release rate.
-
For IVPT: Plot the cumulative amount of pimecrolimus permeated per unit area against time. The slope of the steady-state portion of the curve represents the maximum flux (Jmax).
-
References
- 1. Pimecrolimus in atopic dermatitis: Consensus on safety and the need to allow use in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 3. Pimecrolimus in dermatology: atopic dermatitis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EudraCT Number 2021-000725-28 - Clinical trial results - EU Clinical Trials Register [clinicaltrialsregister.eu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
The Effect of Pimecrolimus on Inflammatory Cytokine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimecrolimus, an ascomycin macrolactam derivative, is a topical calcineurin inhibitor developed for the treatment of inflammatory skin diseases, most notably atopic dermatitis. Its therapeutic efficacy is rooted in its potent and selective immunomodulatory activity, primarily targeting T-cell and mast cell activation. Pimecrolimus effectively suppresses the synthesis and release of a broad spectrum of inflammatory cytokines from both T-helper 1 (Th1) and T-helper 2 (Th2) cell lineages. This guide provides an in-depth analysis of the molecular mechanism of pimecrolimus, its quantitative impact on cytokine production, and detailed protocols for assessing its activity in experimental settings.
Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
The primary mechanism of action for pimecrolimus is the targeted disruption of the calcineurin-dependent T-cell activation pathway.[1] In its resting state, the nuclear factor of activated T-cells (NFAT), a key transcription factor for cytokine genes, is phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase.[2] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and facilitating its translocation into the nucleus, where it initiates the transcription of early inflammatory cytokine genes.[3][4]
Pimecrolimus disrupts this cascade by first binding with high affinity to the intracellular immunophilin macrophilin-12 (also known as FKBP-12).[3][5] The resulting pimecrolimus-FKBP-12 complex then binds to and inhibits the phosphatase activity of calcineurin.[4][5] This action prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and ultimately inhibiting the transcription of genes for inflammatory cytokines.[5] This leads to a potent, broad-spectrum suppression of T-cell mediated inflammation.
References
- 1. Down-regulating effects of IL-4 and IL-10 on the IFN-gamma response in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcineurin Inhibitors Suppress Cytokine Production from Memory T Cells and Differentiation of Naïve T Cells into Cytokine-Producing Mature T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different in vitro proliferation and cytokine-production inhibition of memory T-cell subsets after calcineurin and mammalian target of rapamycin inhibitors treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.medpath.com [cdn.medpath.com]
Methodological & Application
Pimecrolimus Hydrate: In Vitro Assays for T-Cell Proliferation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pimecrolimus is a topical calcineurin inhibitor (TCI) and an immunomodulating agent derived from ascomycin.[1] It is primarily used for the treatment of atopic dermatitis (eczema).[2][3][4] The therapeutic effect of Pimecrolimus stems from its ability to block T-cell activation and proliferation, which are key events in the inflammatory cascade of atopic dermatitis.[3][4] By inhibiting T-cells, Pimecrolimus effectively reduces the production and release of inflammatory cytokines.[4][5]
These application notes provide a detailed overview of the mechanism of action of Pimecrolimus and standardized in vitro protocols to assess its impact on T-cell proliferation.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
T-cell activation is initiated through the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This engagement triggers a signaling cascade leading to an increase in intracellular calcium levels.[2] Calcium binds to calmodulin, which in turn activates calcineurin, a calcium-dependent protein phosphatase.[2]
Pimecrolimus exerts its effect by first binding with high affinity to the intracellular protein macrophilin-12 (also known as FKBP-12).[3][4][5] The resulting Pimecrolimus-FKBP-12 complex then binds to and inhibits calcineurin.[2][3][4] This inhibition is the critical step in its mechanism of action.
Activated calcineurin's primary function in T-cells is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][4] Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it binds to DNA and promotes the transcription of genes for early inflammatory cytokines.[4] These include Th1-type cytokines like Interleukin-2 (IL-2) and interferon-gamma (IFN-γ), and Th2-type cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[3][5]
By inhibiting calcineurin, Pimecrolimus prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby blocking the transcription of these crucial cytokine genes and halting T-cell activation and proliferation.[2][4]
Caption: Pimecrolimus inhibits T-cell activation via the Calcineurin-NFAT pathway.
Quantitative Data on T-Cell Inhibition
The inhibitory effect of Pimecrolimus on T-cell proliferation has been characterized in various studies. The potency can differ based on the activation state of the T-cells (primary vs. secondary response).
| Compound | T-Cell Status | Assay Endpoint | Reported Potency / Concentration | Reference |
| Pimecrolimus | Human T-Cells | Cytokine Synthesis | Inhibition at nanomolar concentrations. | [1][3][5] |
| Pimecrolimus | Primary Stimulation | T-Cell Proliferation | ~8-fold lower potency compared to Tacrolimus. | [6] |
| Pimecrolimus | Secondary Response (Pre-activated T-Cells) | T-Cell Proliferation | Equivalent potency compared to Tacrolimus. | [6] |
| Pimecrolimus | CD4+ T-Cells (co-cultured with hUCB-MSCs) | Th2 Differentiation | Used at 100 ng/mL for inhibitory studies. | [7] |
Experimental Workflow & Protocols
Measuring the inhibitory effect of Pimecrolimus on T-cell proliferation typically involves isolating immune cells, stimulating them in vitro in the presence of varying concentrations of the compound, and quantifying the resulting proliferation.
Caption: General experimental workflow for in vitro T-cell proliferation assays.
Protocol 1: CFSE Dye Dilution Assay via Flow Cytometry
This method measures proliferation by tracking the dilution of a fluorescent dye, carboxyfluorescein succinimidyl ester (CFSE), in daughter cells over successive generations.[8][9]
Principle: CFSE is a stable, cell-permeable dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity. This allows for the visualization of distinct proliferation peaks by flow cytometry.[8]
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 culture medium with 10% Fetal Bovine Serum (FBS)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)
-
This compound stock solution (in DMSO)
-
Plate-bound anti-human CD3 antibody and soluble anti-human CD28 antibody[8][10]
-
Phosphate-Buffered Saline (PBS)
-
96-well U-bottom culture plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
CFSE Labeling:
-
Wash isolated PBMCs with PBS and resuspend at 1x10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (optimize for your cell type) and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete culture medium (RPMI + 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells 2-3 times with complete medium to remove excess dye.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete medium at 1-2x10⁶ cells/mL.
-
Add 100 µL of cell suspension to wells of a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL) to all stimulated wells.[11]
-
Include unstimulated (no antibodies) and stimulated (no Pimecrolimus) controls.
-
-
Incubation: Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO₂.[8]
-
Flow Cytometry Analysis:
-
Harvest cells from the wells.
-
Stain with antibodies for cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire data on a flow cytometer, using the FITC or equivalent channel to detect CFSE fluorescence.
-
Data Analysis: Gate on the live lymphocyte population. Proliferation is visualized as a series of peaks with successively lower fluorescence. Calculate the percentage of divided cells and the proliferation index for each condition. Plot the percentage of inhibition against Pimecrolimus concentration to determine the IC₅₀ value.
Protocol 2: ATP-Based Luminescent Viability Assay
This method uses the quantity of ATP, an indicator of metabolically active cells, as a proxy for cell proliferation.[10]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that lyses cells and generates a luminescent signal proportional to the amount of ATP present.[10] An increase in ATP corresponds to an increase in the number of viable, proliferating cells.
Materials and Reagents:
-
Human PBMCs
-
RPMI-1640 with 10% FBS
-
This compound stock solution (in DMSO)
-
T-cell stimuli (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))[10]
-
96-well solid white culture plates (for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
-
Luminometer plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs as described in Protocol 1.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete medium and plate 100 µL per well in a 96-well white plate at a density of 1-2x10⁵ cells/well.
-
Add 50 µL of serially diluted this compound to the appropriate wells. Include a vehicle control.
-
Add 50 µL of T-cell stimuli (e.g., PHA at 5 µg/mL or anti-CD3/CD28 antibodies).
-
Include appropriate unstimulated and stimulated controls.
-
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture volume, e.g., 200 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all readings. Calculate the percentage of proliferation inhibition for each Pimecrolimus concentration relative to the stimulated control. Plot the results to determine the IC₅₀ value.
Conclusion
This compound is a potent inhibitor of T-cell activation and proliferation, acting through the specific inhibition of the calcineurin-NFAT signaling pathway. The protocols described here provide robust and reliable methods for quantifying the immunomodulatory effects of Pimecrolimus and similar compounds in vitro. The choice of assay depends on the specific experimental question and available equipment, with CFSE dye dilution offering detailed generational analysis and ATP-based assays providing a high-throughput measure of cell viability and proliferation.
References
- 1. Pimecrolimus Enhances TLR2/6-Induced Expression of Antimicrobial Peptides in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Differential inhibition of primary versus preactivated T cells by pimecrolimus but not by tacrolimus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pimecrolimus interferes the therapeutic efficacy of human mesenchymal stem cells in atopic dermatitis by regulating NFAT-COX2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Pimecrolimus Testing in Animal Models of Allergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic contact dermatitis (ACD) is a common inflammatory skin condition characterized by a T-cell-mediated delayed-type hypersensitivity reaction to small, reactive chemicals known as haptens. Preclinical evaluation of novel therapeutics for ACD often relies on well-established animal models that mimic the key aspects of the human disease. Pimecrolimus, a calcineurin inhibitor, is an immunomodulating macrolactam specifically developed for the treatment of inflammatory skin diseases.[1] It has been shown to be effective in animal models of allergic contact dermatitis.[1] This document provides detailed application notes and protocols for testing the efficacy of pimecrolimus in two widely used murine models of ACD: Oxazolone (OXA)-induced and 2,4-Dinitrofluorobenzene (DNFB)-induced contact hypersensitivity.
Pimecrolimus selectively inhibits inflammatory cytokine production by T-cells and mast cells, thereby reducing the inflammatory cascade in the skin.[2] Its mechanism of action involves binding to the immunophilin macrophilin-12, leading to the inhibition of calcineurin. This complex prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a critical step in the transcription of pro-inflammatory cytokine genes.[1][2]
Signaling Pathway in Allergic Contact Dermatitis and Pimecrolimus Intervention
The pathogenesis of ACD involves a complex interplay of various immune cells and signaling molecules. The diagram below illustrates the key steps in the ACD signaling cascade and the point of intervention for pimecrolimus.
Animal Models of Allergic Contact Dermatitis
Murine models of contact hypersensitivity (CHS) are the most commonly used systems to study the efficacy of anti-inflammatory compounds for ACD. These models are characterized by two distinct phases: sensitization and elicitation.
Oxazolone (OXA)-Induced Contact Hypersensitivity
The OXA-induced model is a robust and widely used model that predominantly elicits a Th2-biased inflammatory response with repeated challenges, mimicking aspects of atopic dermatitis.
2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity
The DNFB-induced model is another well-established model that typically induces a mixed Th1/Th2 response and is highly reproducible for studying the mechanisms of ACD and for screening potential therapeutics.[3]
Experimental Protocols
The following are detailed protocols for inducing ACD in mice and for the application of pimecrolimus for efficacy testing.
Experimental Workflow
Protocol 1: Oxazolone (OXA)-Induced Contact Hypersensitivity
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Pimecrolimus cream (1%) or a custom formulation
-
Vehicle control cream
-
Micrometer caliper
-
Isoflurane or other appropriate anesthetic
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area (approximately 2x2 cm) on the abdomen.
-
Prepare a 1.5% (w/v) solution of oxazolone in acetone.
-
Apply 100 µL of the 1.5% oxazolone solution topically to the shaved abdomen.
-
-
Treatment and Challenge (Day 7):
-
Measure the baseline ear thickness of both ears using a micrometer caliper.
-
Divide the mice into treatment groups (e.g., Vehicle, Pimecrolimus 1%).
-
Apply the assigned treatment (e.g., 20 mg of pimecrolimus cream or vehicle) to both the inner and outer surfaces of the right ear.
-
After 30-60 minutes, prepare a 1% (w/v) solution of oxazolone in an acetone/olive oil (4:1) vehicle.
-
Apply 20 µL of the 1% oxazolone solution to both the inner and outer surfaces of the right ear.
-
Apply 20 µL of the acetone/olive oil vehicle to the left ear as a control.
-
-
Evaluation (Day 8 - 24 hours post-challenge):
-
Measure the thickness of both ears.
-
Calculate the ear swelling as the difference between the ear thickness at 24 hours and the baseline measurement.
-
Euthanize the mice and collect the ears for histological analysis (H&E staining for inflammatory cell infiltration and edema) and cytokine analysis (e.g., qRT-PCR or ELISA for IL-4, IL-13, TNF-α).
-
Protocol 2: 2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Pimecrolimus cream (1%) or a custom formulation
-
Vehicle control cream
-
Micrometer caliper
-
Isoflurane or other appropriate anesthetic
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area (approximately 2x2 cm) on the abdomen.
-
Prepare a 0.5% (v/v) solution of DNFB in an acetone/olive oil (4:1) vehicle.
-
Apply 25 µL of the 0.5% DNFB solution topically to the shaved abdomen.
-
-
Treatment and Challenge (Day 5):
-
Measure the baseline ear thickness of both ears.
-
Divide the mice into treatment groups.
-
Apply the assigned treatment to the right ear.
-
After 30-60 minutes, prepare a 0.2% (v/v) solution of DNFB in the acetone/olive oil vehicle.
-
Apply 20 µL of the 0.2% DNFB solution to the right ear.
-
Apply 20 µL of the vehicle to the left ear.
-
-
Evaluation (Day 6 - 24 hours post-challenge):
-
Measure the thickness of both ears.
-
Calculate the ear swelling.
-
Collect tissues for histological and cytokine analysis (e.g., IFN-γ, TNF-α).
-
Data Presentation
While specific quantitative data for topical pimecrolimus in these models is not extensively published in tabular format, the following tables provide an illustrative representation of expected results based on the known efficacy of calcineurin inhibitors. Oral administration of pimecrolimus has been shown to dose-dependently inhibit the elicitation of contact hypersensitivity.[4]
Table 1: Effect of Pimecrolimus on Ear Swelling in OXA-Induced Contact Hypersensitivity
| Treatment Group | N | Baseline Ear Thickness (mm) (Mean ± SEM) | 24h Post-Challenge Ear Thickness (mm) (Mean ± SEM) | Ear Swelling (mm) (Mean ± SEM) | % Inhibition of Swelling |
| Naive (No Treatment) | 8 | 0.20 ± 0.01 | 0.21 ± 0.01 | 0.01 ± 0.01 | - |
| Vehicle + OXA | 8 | 0.21 ± 0.02 | 0.55 ± 0.04 | 0.34 ± 0.03 | 0% |
| Pimecrolimus (1%) + OXA | 8 | 0.20 ± 0.01 | 0.32 ± 0.03 | 0.12 ± 0.02 | 64.7% |
*p < 0.05 compared to Vehicle + OXA group. Data are illustrative.
Table 2: Effect of Pimecrolimus on Inflammatory Score in DNFB-Induced Contact Hypersensitivity
| Treatment Group | N | Clinical Score (0-4) (Mean ± SEM) | Histological Score (0-4) (Mean ± SEM) |
| Naive | 8 | 0.0 ± 0.0 | 0.1 ± 0.1 |
| Vehicle + DNFB | 8 | 3.2 ± 0.3 | 3.5 ± 0.2 |
| Pimecrolimus (1%) + DNFB | 8 | 1.1 ± 0.2 | 1.3 ± 0.3 |
*p < 0.05 compared to Vehicle + DNFB group. Clinical scoring based on erythema and edema. Histological scoring based on inflammatory cell infiltration and epidermal thickening. Data are illustrative.
Table 3: Effect of Pimecrolimus on Cytokine mRNA Expression in Ear Tissue (Illustrative)
| Treatment Group | Relative mRNA Expression (Fold Change vs. Naive) | |
| TNF-α | IFN-γ | |
| Vehicle + Hapten | 15.6 ± 2.1 | 25.2 ± 3.5 |
| Pimecrolimus (1%) + Hapten | 5.8 ± 1.2 | 9.7 ± 2.1 |
*p < 0.05 compared to Vehicle + Hapten group. Data are illustrative and represent the expected trend of cytokine modulation.
Conclusion
The oxazolone and DNFB-induced contact hypersensitivity models in mice are valuable tools for the preclinical evaluation of pimecrolimus. These protocols provide a framework for assessing the efficacy of pimecrolimus in reducing the clinical and immunological manifestations of allergic contact dermatitis. The expected outcomes include a significant reduction in ear swelling, lower inflammatory scores, and modulation of pro-inflammatory cytokine expression in the affected skin tissue. These models, when conducted with appropriate controls, can provide robust data to support the development of pimecrolimus and other novel therapies for inflammatory skin diseases.
References
- 1. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extended DNFB-induced contact hypersensitivity models display characteristics of chronic inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimecrolimus inhibits the elicitation phase but does not suppress the sensitization phase in murine contact hypersensitivity, in contrast to tacrolimus and cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Pimecrolimus in Cream Formulations using a Validated RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimecrolimus is an immunomodulating macrolactam derivative of ascomycin, indicated for the treatment of atopic dermatitis (eczema). It functions by inhibiting T-cell activation and preventing the release of inflammatory cytokines. Accurate and precise quantification of pimecrolimus in topical cream formulations is crucial for quality control, stability testing, and formulation development. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of pimecrolimus in cream samples. The method is sensitive, specific, and stability-indicating, adhering to the guidelines of the International Conference on Harmonization (ICH).[1]
Experimental Protocol
This section outlines the necessary reagents, equipment, and detailed procedures for the quantification of pimecrolimus.
Materials and Reagents
-
Pimecrolimus reference standard
-
Pimecrolimus cream formulation (1% w/w)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Methyl Tertiary Butyl ether
-
Phosphate buffer
-
0.45 µm Teflon or Nylon membrane filters
Instrumentation and Chromatographic Conditions
A reliable HPLC system equipped with a PDA detector is recommended. Two validated methods are presented below, offering flexibility based on laboratory resources and specific analytical needs.
Method 1: Gradient Elution
| Parameter | Specification |
| HPLC Column | Phenomenex Luna C18, 150 x 4.6 mm, 3 µm particle size[1][2][3] |
| Mobile Phase | Solution A: Water:Acetonitrile:Methyl Tertiary Butyl ether:Formic acid (650:240:70:0.2) Solution B: Water:Acetonitrile:Methyl Tertiary Butyl ether:Formic acid (200:660:70:0.2) |
| Flow Rate | 1.5 mL/min[1][2][3] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 35 minutes |
Method 2: Isocratic Elution
| Parameter | Specification |
| HPLC Column | Inertsil ODS C18, 150 x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | Phosphate Buffer (pH 4.0 with o-phosphoric acid):Acetonitrile (55:45 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 258 nm[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30°C[4] |
| Run Time | 8 minutes[4] |
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and transfer 30 mg of pimecrolimus working standard into a 50 mL volumetric flask. Add 30 mL of diluent (Water:Acetonitrile 50:50) and sonicate to dissolve.[4] Make up the volume with the diluent.
-
Working Standard Solution: From the stock solution, pipette 1 mL into a 100 mL volumetric flask and dilute to the mark with the diluent to obtain a concentration of 6 ppm.
Preparation of Sample Solution
-
Accurately weigh approximately 3 grams of the pimecrolimus cream into a 50 mL glass-stoppered test tube.
-
Add 30 mL of the diluent to the test tube.
-
Sonicate the solution for about 15 minutes with intermediate shaking to ensure complete dispersion and dissolution of the active ingredient.
-
Filter the solution through a 0.45 µm Teflon membrane filter, discarding the first few milliliters of the filtrate.[3]
-
The filtered solution is now ready for injection into the HPLC system.
Method Validation Summary
The described analytical methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[1]
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for replicate injections |
Quantitative Data
The following tables summarize the key validation parameters for the quantification of pimecrolimus.
Table 1: Linearity
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Method 1 | 0.50 - (Not Specified) | Linear |
| Method 2 | 5 - 30 | > 0.999[4] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| Method 1 | (Not Specified) | 0.50[1] |
| Method 2 | 0.06 | 0.19[4] |
Table 3: Accuracy (Recovery)
| Method | Spiking Level | Mean Recovery (%) |
| Method 2 | 50% | 99 - 101[4] |
| 100% | 99 - 101[4] | |
| 150% | 99 - 101[4] |
Table 4: Precision
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0 |
| Intermediate Precision (Inter-day) | ≤ 2.0 |
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the quantification of pimecrolimus in cream formulations.
Caption: Experimental workflow for pimecrolimus quantification.
Conclusion
The presented RP-HPLC methods are validated, reliable, and suitable for the routine quality control and analysis of pimecrolimus in cream formulations. The methods demonstrate good linearity, accuracy, and precision. The provided protocols and validation data can be readily adopted by analytical laboratories for the quantification of pimecrolimus, ensuring the quality and consistency of pharmaceutical products.
References
Application Notes and Protocols for Topical Pimecrolimus Formulations in Skin Permeation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimecrolimus, a calcineurin inhibitor, is a non-steroidal topical treatment approved for mild to moderate atopic dermatitis.[1][2] Its therapeutic effect relies on its ability to permeate the stratum corneum and reach the underlying skin layers to exert its immunomodulatory effects. The development of effective topical formulations is therefore critical to ensure adequate drug delivery to the target site while minimizing systemic absorption.[3]
These application notes provide a comprehensive overview of the development and evaluation of topical pimecrolimus formulations for skin permeation studies. This document outlines the mechanism of action of pimecrolimus, formulation strategies to enhance its skin penetration, and detailed protocols for conducting in vitro skin permeation and analytical studies.
Mechanism of Action of Pimecrolimus
Pimecrolimus is an ascomycin macrolactam derivative that selectively inhibits the production of inflammatory cytokines in T-cells.[3][4] It binds to the immunophilin macrophilin-12 (also known as FKBP-12), and this complex then inhibits the calcium-dependent phosphatase, calcineurin.[2][4][5][6] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor.[1][4][5] This blockage ultimately prevents the transcription of genes encoding for various inflammatory cytokines, such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), interleukin-4 (IL-4), and interleukin-10 (IL-10).[2][6] By suppressing the release of these inflammatory mediators, pimecrolimus effectively reduces the inflammatory response in the skin associated with conditions like atopic dermatitis.[5]
Formulation Development Strategies
The commercially available formulation of pimecrolimus is a 1% cream (Elidel®), which contains 10 mg of pimecrolimus per gram of cream.[1][7] The cream base includes ingredients such as benzyl alcohol, cetyl alcohol, citric acid, mono- and di-glycerides, oleyl alcohol, propylene glycol, sodium cetostearyl sulphate, sodium hydroxide, stearyl alcohol, triglycerides, and water.[7] While effective, research has focused on developing novel formulations to enhance the skin permeation of pimecrolimus, which is a poorly water-soluble drug.[8][9]
One promising approach is the use of nanoemulsions.[8][9] Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a larger surface area, which can improve the solubility and penetration of lipophilic drugs like pimecrolimus.
Preformulation Studies
Prior to formulation development, it is essential to conduct preformulation studies to characterize the physicochemical properties of pimecrolimus and to select suitable excipients.
Table 1: Key Preformulation Parameters for Pimecrolimus
| Parameter | Description | Method |
| Solubility | The solubility of pimecrolimus should be determined in various oils, surfactants, and co-surfactants to select appropriate components for the formulation. | Shake-flask method followed by quantification using a validated analytical method (e.g., HPLC). |
| Partition Coefficient (Log P) | The octanol-water partition coefficient provides an indication of the drug's lipophilicity, which influences its ability to permeate the stratum corneum. | Shake-flask method or calculation using appropriate software. |
| Melting Point | The melting point can be determined using differential scanning calorimetry (DSC) to assess the purity and solid-state characteristics of the drug. | Differential Scanning Calorimetry (DSC). |
| Particle Size and Morphology | The particle size and shape of the drug can influence its dissolution rate and subsequent absorption. | Microscopy, laser diffraction. |
Example Nanoemulsion Formulation Components
Based on published studies, a typical nanoemulsion formulation for pimecrolimus may consist of the following components:[8][9]
Table 2: Example Components for a Pimecrolimus Nanoemulsion Formulation
| Component | Example | Function | Concentration Range (% w/w) |
| Oil Phase | Benzyl alcohol, Oleic acid | Solubilizes pimecrolimus | 5 - 20 |
| Surfactant | Tween 80, Poloxamer | Emulsifying agent, reduces interfacial tension | 10 - 40 |
| Co-surfactant | Ethanol, Propylene glycol | Reduces interfacial tension, improves flexibility of the interfacial film | 5 - 20 |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols
Protocol 1: Preparation of Pimecrolimus Nanoemulsion
This protocol describes the preparation of a pimecrolimus nanoemulsion using the high-energy ultrasonication technique.[8][9]
Materials:
-
Pimecrolimus powder
-
Oil (e.g., Benzyl alcohol)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Ethanol)
-
Purified water
-
Beakers, magnetic stirrer, and stir bars
-
Ultrasonicator (probe or bath)
Procedure:
-
Preparation of the Oil Phase: Accurately weigh the required amount of pimecrolimus and dissolve it in the selected oil in a beaker with the aid of gentle stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: In a separate beaker, accurately weigh the surfactant and co-surfactant and mix them. Add the required amount of purified water to this mixture and stir until a homogenous solution is formed.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring using a magnetic stirrer. Continue stirring for 15-20 minutes to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-energy ultrasonication. The duration and power of sonication should be optimized to achieve the desired droplet size and polydispersity index (PDI). It is advisable to keep the emulsion in an ice bath during sonication to prevent overheating.
-
Characterization: Characterize the prepared nanoemulsion for its visual appearance, pH, droplet size, PDI, zeta potential, and drug content.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for conducting an in vitro skin permeation study to evaluate the penetration of pimecrolimus from a topical formulation through excised human or animal skin.[10][11][12][13][14]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, pig)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Topical pimecrolimus formulation
-
Magnetic stirrer and stir bars
-
Water bath with temperature control
-
Syringes and needles for sampling
-
HPLC vials
Procedure:
-
Skin Preparation: Thaw the frozen skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. Ensure there are no air bubbles between the skin and the receptor medium.
-
Equilibration: Equilibrate the assembled Franz cells in a water bath maintained at 32 ± 1 °C for at least 30 minutes. The receptor medium should be continuously stirred.
-
Application of Formulation: Accurately apply a finite dose of the pimecrolimus formulation onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for pimecrolimus concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of pimecrolimus permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 3: HPLC Method for Quantification of Pimecrolimus
This protocol provides a general framework for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of pimecrolimus.[15][16][17][18]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile) in a suitable ratio.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: Pimecrolimus can be detected at approximately 210 nm or 258 nm.[16]
-
Injection Volume: 10 - 50 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-60°C).
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of pimecrolimus in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of working standard solutions of known concentrations to construct a calibration curve.
-
Sample Preparation: The samples collected from the in vitro skin permeation study may need to be diluted with the mobile phase before injection.
-
Chromatographic Analysis: Inject the standard solutions and the samples into the HPLC system.
-
Quantification: Determine the peak area of pimecrolimus in the chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation of the calibration curve to calculate the concentration of pimecrolimus in the unknown samples.
Data Presentation
The quantitative data from formulation characterization and skin permeation studies should be summarized in clear and concise tables for easy comparison.
Table 3: Characterization of Pimecrolimus Formulations
| Formulation Code | Droplet Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Drug Content (%) ± SD |
| F1 | ||||
| F2 | ||||
| F3 | ||||
| Commercial Cream | N/A | N/A | N/A |
Table 4: In Vitro Skin Permeation Parameters of Pimecrolimus from Different Formulations
| Formulation Code | Steady-State Flux (Jss) (µg/cm²/h) ± SD | Permeability Coefficient (Kp) (cm/h) x 10⁻³ ± SD | Enhancement Ratio (ER) |
| F1 | |||
| F2 | |||
| F3 | |||
| Commercial Cream | 1.0 |
Enhancement Ratio (ER) = Jss of test formulation / Jss of control formulation (e.g., commercial cream)
Logical Relationships in Formulation Development
The process of developing a topical formulation involves a series of logical steps, from initial design to final evaluation.
References
- 1. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Development and pre-clinical aspects of pimecrolimus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijapbjournal.com [ijapbjournal.com]
- 17. [PDF] A NEW VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF PIMECROLIMUS IN BULK AND TOPICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 18. ijpsr.com [ijpsr.com]
Application Notes and Protocols: In Vitro Mast Cell Degranulation Assay with Pimecrolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses, releasing a host of pro-inflammatory mediators upon activation.[1] The degranulation of mast cells, a process involving the release of pre-formed mediators from cytoplasmic granules, is a key event in the pathogenesis of various inflammatory skin diseases, such as atopic dermatitis. Pimecrolimus, an ascomycin macrolactam derivative, is a topical calcineurin inhibitor used in the treatment of inflammatory skin conditions.[2][3] Its mechanism of action involves the inhibition of T-cell activation and the prevention of cytokine and pro-inflammatory mediator release from mast cells.[3][4]
These application notes provide a detailed overview and experimental protocols for assessing the inhibitory effect of pimecrolimus on in vitro mast cell degranulation. The provided methodologies and data will be valuable for researchers in immunology, dermatology, and drug development who are investigating the anti-inflammatory properties of pimecrolimus and other compounds targeting mast cell activation.
Mechanism of Action of Pimecrolimus in Mast Cells
Pimecrolimus exerts its inhibitory effects on mast cells primarily through the inhibition of calcineurin, a calcium-dependent phosphatase.[1][3] By binding to the immunophilin macrophilin-12 (also known as FKBP-12), pimecrolimus forms a complex that inhibits calcineurin's phosphatase activity.[3][4] This, in turn, prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in the expression of pro-inflammatory cytokines.[1] Consequently, pimecrolimus inhibits the synthesis and release of both pre-formed mediators (e.g., histamine, serotonin, β-hexosaminidase) and de novo synthesized inflammatory cytokines from activated mast cells.[1][4][5]
Figure 1: Mechanism of Action of Pimecrolimus in Mast Cells.
Quantitative Data: Inhibition of Mast Cell Degranulation by Pimecrolimus
The inhibitory potency of pimecrolimus on mast cell degranulation has been quantified in various in vitro models. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) and the maximal inhibition achieved.
| Cell Line | Mediator | Inducer | Pimecrolimus IC50 | Max. Inhibition (%) | Reference |
| RBL-2H3 | Serotonin (preformed) | FcεRI-mediated | ~30 nM | Not Reported | [5] |
| RBL-2H3 | TNF-α (newly synthesized) | FcεRI-mediated | ~100 nM | Not Reported | [5] |
| Cell Type | Mediator | Inducer | Pimecrolimus Conc. | Max. Inhibition (%) | Reference |
| Human Dermal Mast Cells | Histamine | anti-IgE | 500 nM | 73% | [6] |
| Human Dermal Mast Cells | Tryptase | anti-IgE | 500 nM | 75% | [6] |
| Human Dermal Mast Cells | LTC4 | anti-IgE | 500 nM | 32% | [6] |
| Human Dermal Mast Cells | TNF-α | Ca2+ ionophore + PMA | 100 nM | 90% | [6] |
| Human Peripheral Blood Basophils | Histamine | anti-IgE | 500 nM | 82% | [6] |
Experimental Protocols
This section provides detailed protocols for commonly used in vitro mast cell degranulation assays to evaluate the effect of pimecrolimus.
β-Hexosaminidase Release Assay
This colorimetric assay is a widely used method to quantify mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.
-
Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells (e.g., bone marrow-derived mast cells - BMMCs)
-
Cell culture medium (e.g., DMEM for RBL-2H3, StemPro-34 for LAD2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tyrode's buffer or HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Dinitrophenyl-human serum albumin (DNP-HSA) (for IgE-sensitized cells)
-
Anti-DNP IgE
-
Pimecrolimus
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Citrate buffer
-
Glycine buffer
-
Triton X-100
-
96-well plates
-
Microplate reader
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) in culture medium for 2-24 hours.
-
Pimecrolimus Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of pimecrolimus (or vehicle control) for 30-60 minutes at 37°C.
-
Degranulation Induction: Stimulate the cells with DNP-HSA (10-100 ng/mL) for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cell Lysis: Lyse the remaining cells with Triton X-100 (0.1-1%) to measure the total β-hexosaminidase content.
-
Enzymatic Reaction: Add supernatant and cell lysate samples to a new 96-well plate containing PNAG substrate solution. Incubate for 1-2 hours at 37°C.
-
Stop Reaction: Stop the reaction by adding glycine buffer.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample.
Figure 2: Workflow for the β-Hexosaminidase Release Assay.
Histamine Release Assay
This assay measures the amount of histamine released from mast cells upon degranulation, typically using an Enzyme Immunoassay (EIA) or a fluorometric assay.
-
Mast cells
-
Reagents for cell culture and stimulation (as in the β-hexosaminidase assay)
-
Pimecrolimus
-
Histamine EIA kit or reagents for fluorometric histamine assay
-
96-well plates
-
Microplate reader
-
Follow steps 1-5 of the β-hexosaminidase assay protocol to obtain the supernatant.
-
Perform the histamine measurement on the supernatant according to the manufacturer's instructions of the chosen EIA kit or the protocol for the fluorometric assay.
-
Lyse the remaining cells to determine the total histamine content.
-
Calculate the percentage of histamine release.
Flow Cytometry for CD63 Expression
This method quantifies mast cell degranulation by measuring the surface expression of CD63, a protein that becomes exposed on the plasma membrane upon the fusion of granules.
-
Mast cells
-
Reagents for cell culture and stimulation
-
Pimecrolimus
-
Fluorescently-labeled anti-CD63 antibody
-
Fluorescently-labeled anti-CD117 (c-Kit) antibody (to identify mast cells)
-
Flow cytometer
-
FACS tubes or 96-well V-bottom plates
-
Follow steps 1-4 of the β-hexosaminidase assay protocol.
-
Staining: After stimulation, place the cells on ice and stain with fluorescently-labeled anti-CD63 and anti-CD117 antibodies.
-
Washing: Wash the cells to remove unbound antibodies.
-
Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gating and Quantification: Gate on the mast cell population (CD117-positive) and quantify the percentage of CD63-positive cells or the mean fluorescence intensity of CD63.
Logical Relationships in Mast Cell Degranulation Inhibition
The decision to use a particular assay and the interpretation of the results depend on the specific research question. The following diagram illustrates the logical flow for investigating the inhibitory effect of a compound like pimecrolimus on mast cell degranulation.
Figure 3: Logical Flow for Investigating Mast Cell Degranulation Inhibition.
Conclusion
The in vitro mast cell degranulation assays described here are robust and reliable methods for evaluating the inhibitory potential of pimecrolimus and other test compounds. The provided protocols for β-hexosaminidase release, histamine release, and flow cytometric analysis of CD63 expression offer a comprehensive toolkit for researchers. The quantitative data presented for pimecrolimus serves as a valuable benchmark for such studies. By employing these methodologies, scientists can effectively screen and characterize novel anti-inflammatory agents targeting mast cell-mediated pathologies.
References
- 1. Mast cells as targets of pimecrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pimecrolimus in dermatology: atopic dermatitis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The ascomycin macrolactam pimecrolimus (Elidel, SDZ ASM 981) is a potent inhibitor of mediator release from human dermal mast cells and peripheral blood basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pimecrolimus in 3D Human Skin Equivalent Models
Introduction
Pimecrolimus is a non-steroidal, topical calcineurin inhibitor approved for the treatment of mild to moderate atopic dermatitis (AD).[1] It is an ascomycin macrolactam derivative that selectively inhibits the production of inflammatory cytokines in T-cells and mast cells.[2][3][4] Three-dimensional (3D) human skin equivalent (HSE) models, which mimic the structure and function of native human skin, provide a powerful in vitro platform for evaluating the efficacy and mechanism of action of topical drugs like pimecrolimus.[5][6][7] These models, consisting of a dermal layer with fibroblasts and a stratified epidermal layer of keratinocytes, allow for the study of drug penetration, anti-inflammatory effects, and impact on skin barrier function in a physiologically relevant context without the need for animal testing.[6][7][8]
Mechanism of Action of Pimecrolimus
Pimecrolimus exerts its anti-inflammatory effects by inhibiting calcineurin, a calcium-dependent phosphatase.[9][10] It first binds with high affinity to the intracellular protein macrophilin-12 (also known as FKBP-12).[3][9][10] The resulting pimecrolimus-FKBP-12 complex then inhibits calcineurin.[3][9] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][9] When phosphorylated, NFAT remains in the cytoplasm; its dephosphorylation is required for its translocation into the nucleus.[11][12] By blocking this step, pimecrolimus prevents NFAT from activating the transcription of genes for early inflammatory cytokines, including Th1-type (IL-2, IFN-γ) and Th2-type (IL-4, IL-10) cytokines.[10][13][14] This ultimately suppresses the inflammatory cascade characteristic of atopic dermatitis.[9] While the primary target is considered to be T-cells, studies suggest pimecrolimus may also act on keratinocytes and mast cells.[3][15][16]
Experimental Protocols
The following protocols provide a framework for utilizing 3D human skin equivalent models to assess the efficacy of pimecrolimus.
Protocol 1: Construction of a 3D Human Skin Equivalent (HSE) Model
This protocol outlines the generation of a full-thickness HSE model.[7][8][17]
-
Dermal Equivalent Preparation:
-
Prepare a solution of rat tail collagen type I, neutralized with NaOH and buffered with 10x Phosphate Buffered Saline (PBS) on ice.
-
Resuspend human dermal fibroblasts in culture medium and mix with the collagen solution to a final density of approximately 2.5 x 10^4 cells/mL.
-
Dispense the fibroblast-collagen mixture into cell culture inserts (e.g., 0.4 µm pore size) placed in a deep-well plate.
-
Incubate at 37°C, 5% CO₂ for 5-7 days to allow for collagen contraction and formation of the dermal equivalent.
-
-
Epidermal Seeding:
-
Culture normal human epidermal keratinocytes (NHEK) to 70-80% confluency.
-
Trypsinize and resuspend the keratinocytes in keratinocyte growth medium.
-
Seed the keratinocytes onto the surface of the contracted dermal equivalent at a density of approximately 1.5 x 10^5 cells/cm².
-
Culture the model submerged in growth medium for 2-3 days to allow for keratinocyte attachment and proliferation.
-
-
Air-Liquid Interface (ALI) Culture:
-
Raise the inserts to the air-liquid interface by lowering the medium level in the well, so that the basal side of the dermal equivalent is in contact with the medium while the epidermal surface is exposed to air.
-
Culture at ALI for 10-14 days to promote epidermal stratification and differentiation. Change the medium every 2-3 days. The resulting model should display a well-differentiated, multi-layered epidermis.
-
Protocol 2: Induction of an Atopic Dermatitis (AD)-like Phenotype
This protocol describes the stimulation of the HSE model to mimic AD-like inflammation.
-
Prepare Cytokine Cocktail: Prepare a sterile cytokine cocktail in culture medium containing IL-4 and IL-13 (e.g., 10-50 ng/mL each), which are key Th2 cytokines implicated in AD.
-
Inflammatory Stimulation:
-
Replace the medium in the wells with the cytokine-containing medium.
-
Incubate the HSE models for 48-72 hours at 37°C, 5% CO₂.
-
This stimulation is expected to induce inflammatory responses, such as increased expression of inflammatory mediators and potential disruption of barrier proteins.
-
Protocol 3: Pimecrolimus Application and Efficacy Assessment
This protocol details the treatment and subsequent analysis of the inflamed HSE models.
-
Topical Application:
-
Apply a finite dose (e.g., 2-5 mg/cm²) of pimecrolimus 1% cream to the epidermal surface of the inflamed HSE models.
-
Use the cream vehicle as a negative control and a potent topical corticosteroid as a positive control.
-
Include an untreated inflamed group and a non-inflamed group as further controls.
-
-
Incubation: Incubate the treated models for a defined period, typically 24 to 72 hours, at 37°C, 5% CO₂.
-
Endpoint Analysis:
-
Histology: Fix a portion of the HSE in 4% paraformaldehyde, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and overall morphology.
-
Gene Expression (qPCR): Harvest the tissue, extract total RNA, and perform quantitative real-time PCR to analyze the expression of inflammatory cytokine genes (e.g., IL6, IL8, TSLP), and skin barrier genes (e.g., FLG, LOR, IVL).[18]
-
Protein Analysis (ELISA): Collect the culture medium and measure the concentration of secreted inflammatory cytokines (e.g., IL-6, IL-8, TSLP) using commercially available ELISA kits.
-
Barrier Function (TEWL): Before harvesting, measure Transepidermal Water Loss (TEWL) using an evaporimeter to assess the integrity of the epidermal barrier.[19]
-
Data Presentation
The following tables represent example data that could be generated from the experiments described above, demonstrating the anti-inflammatory and barrier-restoring effects of pimecrolimus.
Table 1: Effect of Pimecrolimus on Inflammatory Cytokine Secretion (pg/mL)
| Treatment Group | IL-6 | IL-8 | TSLP |
| Healthy Control | 55 ± 8 | 150 ± 25 | 20 ± 5 |
| Inflamed (Vehicle) | 450 ± 50 | 1200 ± 110 | 250 ± 30 |
| Inflamed + Pimecrolimus 1% | 180 ± 22 | 550 ± 60 | 95 ± 15 |
| Inflamed + Corticosteroid | 120 ± 15 | 400 ± 45 | 60 ± 10 |
| (Data are presented as mean ± standard deviation. Values are hypothetical examples based on expected outcomes.) |
Table 2: Effect of Pimecrolimus on Skin Barrier Gene Expression (Fold Change vs. Healthy Control)
| Gene | Inflamed (Vehicle) | Inflamed + Pimecrolimus 1% |
| Filaggrin (FLG) | 0.35 ± 0.05 | 0.75 ± 0.08 |
| Loricrin (LOR) | 0.40 ± 0.06 | 0.80 ± 0.09 |
| Involucrin (IVL) | 0.55 ± 0.07 | 0.90 ± 0.10 |
| Keratin 16 (KRT16) | 8.5 ± 1.2 | 3.2 ± 0.5 |
| (Data are presented as mean ± standard deviation. Values are derived from literature findings where pimecrolimus treatment decreased overexpression of KRT16 and tended to restore barrier protein expression.)[18] |
Table 3: Effect of Pimecrolimus on Epidermal Barrier Function
| Treatment Group | Transepidermal Water Loss (TEWL) (g/m²/h) | Epidermal Thickness (µm) |
| Healthy Control | 8 ± 1.5 | 65 ± 5 |
| Inflamed (Vehicle) | 25 ± 3.0 | 110 ± 10 |
| Inflamed + Pimecrolimus 1% | 14 ± 2.0 | 80 ± 8 |
| Inflamed + Corticosteroid | 11 ± 1.8 | 70 ± 6 |
| (Data are presented as mean ± standard deviation. Values are hypothetical examples based on expected outcomes.) |
References
- 1. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pimecrolimus--a safe and effective local immunomodulator in the treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical pimecrolimus for eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human and computational models of atopic dermatitis: A review and perspectives by an expert panel of the International Eczema Council - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Advanced In Vitro Three-Dimensional Skin Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pimecrolimus interferes the therapeutic efficacy of human mesenchymal stem cells in atopic dermatitis by regulating NFAT-COX2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. droracle.ai [droracle.ai]
- 14. Inflammatory cell numbers and cytokine expression in atopic dermatitis after topical pimecrolimus treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The direct cellular target of topically applied pimecrolimus may not be infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pimecrolimus enhances TLR2/6-induced expression of antimicrobial peptides in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of pimecrolimus on expression of genes associated with skin barrier dysfunction in atopic dermatitis skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative effects of pimecrolimus cream vehicle and three commercially available moisturizers on skin hydration and transepidermal water loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pimecrolimus Effects on Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the in vitro effects of pimecrolimus on keratinocytes. The protocols outlined below detail methods for assessing cell viability, migration, cytokine expression, and the modulation of key signaling pathways.
Introduction
Pimecrolimus, a calcineurin inhibitor, is a non-steroidal topical medication primarily used in the treatment of atopic dermatitis. Its mechanism of action involves the inhibition of T-cell activation and the subsequent release of inflammatory cytokines. However, emerging research indicates that pimecrolimus also exerts direct effects on keratinocytes, the primary cell type of the epidermis. These effects include the modulation of innate immune responses and cell migration, which are critical for skin barrier function and wound healing. Understanding these cellular mechanisms is crucial for optimizing therapeutic strategies and developing novel dermatological treatments.
Key Signaling Pathways
Pimecrolimus primarily targets the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. By binding to the immunophilin FKBP12, pimecrolimus forms a complex that inhibits calcineurin, a calcium-dependent phosphatase. This inhibition prevents the dephosphorylation of NFAT, thereby blocking its translocation to the nucleus and subsequent transcription of target genes, including those for various cytokines.[1][2] Additionally, pimecrolimus has been shown to inhibit the nuclear translocation of NF-κB in keratinocytes, another key transcription factor involved in inflammatory responses.[3][4]
Data Presentation
The following tables summarize the quantitative effects of pimecrolimus on various keratinocyte functions as reported in the literature.
| Table 1: Effect of Pimecrolimus on Keratinocyte Viability | |
| Cell Line | HaCaT |
| Assay | MTT Assay |
| Pimecrolimus Concentration | 0.1 ng/mL - 1 µg/mL |
| Treatment Duration | 72 hours |
| Result | No significant difference in cell viability compared to control.[5] |
| Table 2: Effect of Pimecrolimus on Antimicrobial Peptide and CD14 Expression in NHEKs | ||
| Target Gene | Treatment Condition | Fold Increase in mRNA Expression (vs. Control) |
| Cathelicidin | Pimecrolimus (10 nM) + 1,25D3 (1 nM) | ~40-fold[3] |
| Cathelicidin | Pimecrolimus (10 nM) + 1,25D3 (1 nM) + Malp-2 (0.1 µg/mL) | >40-fold[3] |
| CD14 | Pimecrolimus (10 nM) + 1,25D3 (1 nM) | ~100-fold[3] |
| HBD-2 | Pimecrolimus (10 nM) + Malp-2 | Significant enhancement[3] |
| HBD-3 | Pimecrolimus (10 nM) + Malp-2 | Increased expression[3] |
| Table 3: Effect of Pimecrolimus on Cytokine Expression in NHEKs (stimulated with Malp-2) | |
| Target Gene | Effect of Pimecrolimus (10 nM) |
| IL-10 | Suppressed expression[3] |
| IL-1β | Suppressed expression[3] |
| IL-6 | No inhibition, slight increase detected[3] |
| IL-8 | No inhibition, slight increase detected[3] |
Experimental Protocols
Protocol 1: Keratinocyte Cell Culture
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK) or HaCaT cell line
-
Keratinocyte Growth Medium (serum-free for NHEK, DMEM with 10% FBS for HaCaT)[3][6]
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Thaw cryopreserved keratinocytes rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed culture medium. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Cell Seeding: Plate the cells in culture flasks at a density of 5 x 10^4 cells/cm².
-
Cell Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with medium containing serum (for HaCaT) or a trypsin inhibitor (for NHEK) and re-plate at the desired density for experiments.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Keratinocytes cultured in a 96-well plate
-
Pimecrolimus stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
Pimecrolimus Treatment: Treat the cells with various concentrations of pimecrolimus (e.g., 0.1 ng/mL to 10 µg/mL) for the desired duration (e.g., 72 hours).[5] Include a vehicle control (DMSO).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Scratch Wound Healing (Migration) Assay
Materials:
-
Keratinocytes cultured in a 24-well plate
-
Pimecrolimus
-
P200 pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed keratinocytes in a 24-well plate and grow them to 90-100% confluency.
-
Create the Scratch: Using a sterile P200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired concentration of pimecrolimus or vehicle control.
-
Image Acquisition: Immediately after creating the scratch (time 0), and at regular intervals (e.g., every 6-12 hours) for up to 48 hours, capture images of the scratch at the same position.[8]
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time compared to the initial scratch width.
Protocol 4: Cytokine Quantification (ELISA)
Materials:
-
Keratinocytes cultured in a 6-well plate
-
Pimecrolimus
-
Stimulating agent (e.g., Malp-2 for TLR2/6 activation)[3]
-
ELISA kit for the cytokine of interest (e.g., IL-1β, IL-6, IL-8, IL-10)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed keratinocytes in a 6-well plate. Once they reach the desired confluency, pre-treat with pimecrolimus for a specified time (e.g., 1 hour) before adding a stimulating agent (if required). Incubate for the desired period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.
Protocol 5: NFAT Nuclear Translocation (Immunofluorescence)
Materials:
-
Keratinocytes cultured on glass coverslips in a 24-well plate
-
Pimecrolimus
-
Stimulating agent (e.g., TPA and ionomycin to induce NFAT activation)[1]
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NFAT (e.g., NFATc1)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed keratinocytes on coverslips. Pre-treat with pimecrolimus before adding a stimulating agent to induce NFAT nuclear translocation.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-NFAT antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Visualize and capture images using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear translocation of NFAT by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
References
- 1. Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory cell numbers and cytokine expression in atopic dermatitis after topical pimecrolimus treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimecrolimus Enhances TLR2/6-Induced Expression of Antimicrobial Peptides in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pimecrolimus enhances TLR2/6-induced expression of antimicrobial peptides in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pimecrolimus interferes the therapeutic efficacy of human mesenchymal stem cells in atopic dermatitis by regulating NFAT-COX2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pimecrolimus in Models of Cutaneous Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cutaneous Lupus Erythematosus (CLE) encompasses a range of autoimmune skin conditions characterized by inflammation and often disfiguring lesions. Pimecrolimus, a topical calcineurin inhibitor, has emerged as a therapeutic option for various inflammatory skin diseases. It functions by selectively inhibiting the activation of T-cells and the subsequent release of inflammatory cytokines, which are key drivers in the pathogenesis of CLE.[1][2][3] While clinical studies in humans have shown promise, detailed preclinical data on the use of pimecrolimus in specific animal models of CLE, such as the MRL/lpr mouse, are not extensively available in the current literature. These application notes and protocols are compiled from existing clinical data in CLE patients and preclinical data from other relevant inflammatory skin disease models to guide future research in this area.
Mechanism of Action
Pimecrolimus is an ascomycin macrolactam derivative that selectively targets and inhibits calcineurin, a calcium-dependent protein phosphatase.[3][4] Its mechanism involves binding to the immunophilin FKBP-12 (macrophilin-12) within T-cells.[4] This pimecrolimus-FKBP-12 complex is unable to bind to and activate calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[5] By blocking this signaling cascade, pimecrolimus effectively suppresses T-cell proliferation and the inflammatory response in the skin.[2]
Caption: Pimecrolimus Signaling Pathway.
Data from Clinical Studies in Cutaneous Lupus Erythematosus
While preclinical data in established CLE animal models are sparse, several clinical studies have evaluated the efficacy of 1% pimecrolimus cream in patients with different forms of CLE. The following tables summarize the quantitative outcomes from these human studies.
Table 1: Efficacy of Pimecrolimus 1% Cream in Discoid Lupus Erythematosus (DLE)
| Study | Number of Patients | Treatment Duration | Key Outcomes |
| Tlacuilo-Parra et al. | 10 | 8 weeks | Clinical Severity Score: 52% mean decrease from 6.1 ± 1.4 to 2.9 ± 1.5 (p=0.005).[6] Quality of Life (Skindex-29): 46% mean improvement from 42.8 ± 23.1 to 23.0 ± 16.5 (p=0.008).[6] Patient Assessment: 50% marked improvement, 40% moderate improvement, 10% slight improvement.[6] |
Table 2: Efficacy of Pimecrolimus 1% Cream in Various Forms of Cutaneous Lupus Erythematosus
| Study | Number of Patients (CLE Subtypes) | Treatment Duration | Key Outcomes |
| Kreuter et al. | 11 (4 DLE, 2 SCLE, 3 SLE, 2 Lupus Tumidus) | 3 weeks | Clinical Score: Significant regression of skin lesions in all patients (p < 0.001).[7] A 52% improvement in skin status was observed and sustained during an 8-week follow-up.[5] |
| Sticherling et al. | 25 (13 DLE, 12 SCLE) (Placebo-controlled) | 4 weeks | Skin Score (Erythema, Infiltration, Scaling, Diameter): Decrease from 5.5 to 2.8 in the pimecrolimus group (no significant difference from placebo).[5] |
Experimental Protocols
The following protocols are adapted from preclinical studies on pimecrolimus in other inflammatory skin conditions and established methodologies for inducing and evaluating CLE in murine models. These can serve as a foundation for designing experiments to test pimecrolimus in a CLE context.
Protocol 1: Evaluation of Topical Pimecrolimus in a Murine Model of Atopic Dermatitis-like Skin Inflammation (Adaptable for CLE)
This protocol is based on a study using an atopic dermatitis (AD) model, which shares some inflammatory pathways with CLE, and can be adapted for use in spontaneous CLE models like the MRL/lpr mouse or induced models.[8]
1. Animal Model:
-
Spontaneous Model: MRL/lpr mice, which spontaneously develop lupus-like skin lesions.[9]
-
Induced Model: An alternative is to induce skin inflammation in other mouse strains through repeated epicutaneous application of an irritant or allergen, a method used in AD models that could be modified to mimic certain aspects of CLE.[8]
2. Study Groups:
-
Group 1: Untreated control (diseased mice).
-
Group 2: Vehicle control (cream base without pimecrolimus).
-
Group 3: Pimecrolimus 1% cream.
-
Group 4: Positive control (e.g., topical corticosteroid).
3. Treatment Regimen:
-
Apply a thin layer of the assigned treatment to the affected skin areas (e.g., dorsal neck and ears in MRL/lpr mice) twice daily for a predefined period (e.g., 4-8 weeks).[8]
4. Efficacy Assessment:
-
Macroscopic Scoring: Evaluate the severity of skin lesions weekly based on a scoring system for erythema, scaling, edema, and excoriation (e.g., 0=none, 1=mild, 2=moderate, 3=severe).[10]
-
Histological Analysis: At the end of the study, collect skin biopsies. Fix in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.[8]
-
Immunohistochemistry: Stain skin sections for markers of T-cells (CD3+), B-cells (CD20+), and macrophages (CD68+) to quantify the immune cell infiltrate.[11]
-
Cytokine Analysis: Homogenize a portion of the skin biopsy to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) using ELISA or multiplex assays.
Caption: Proposed Experimental Workflow.
Protocol 2: In Vitro Assessment of Pimecrolimus on Keratinocytes
This protocol is based on studies evaluating the direct effects of pimecrolimus on keratinocytes, which are implicated in the inflammatory process of cutaneous autoimmune diseases.
1. Cell Culture:
-
Culture primary human epidermal keratinocytes or a keratinocyte cell line (e.g., HaCaT) under standard conditions.
2. Stimulation and Treatment:
-
Pre-treat keratinocytes with varying concentrations of pimecrolimus (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent relevant to lupus pathology, such as a Toll-like receptor (TLR) agonist (e.g., TLR7 or TLR9 agonist) or a cytokine cocktail (e.g., TNF-α and IFN-γ).
3. Outcome Measures:
-
Gene Expression Analysis: After stimulation, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, RANTES) and chemokines.
-
Protein Analysis: Collect cell culture supernatants and measure the secretion of cytokines and chemokines using ELISA.
-
Signaling Pathway Analysis: Perform Western blotting on cell lysates to assess the phosphorylation status of key signaling molecules in inflammatory pathways, such as NF-κB and MAP kinases.
Conclusion
Pimecrolimus demonstrates a clear mechanism of action relevant to the treatment of CLE by inhibiting T-cell activation and the production of inflammatory cytokines.[2][4][5] Clinical studies in human patients with various forms of CLE have shown positive outcomes in reducing skin lesion severity.[5][6][7] However, there is a notable gap in the literature regarding the use of pimecrolimus in preclinical animal models of CLE. The provided protocols, adapted from related research areas, offer a framework for conducting such studies to generate the quantitative data needed to further validate the therapeutic potential of pimecrolimus for cutaneous lupus and to better understand its effects on the specific cellular and molecular drivers of this disease.
References
- 1. The direct cellular target of topically applied pimecrolimus may not be infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical calcineurin inhibitors in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical calcineurin inhibitors in cutaneous lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the use of topical calcineurin inhibitors in cutaneous lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pimecrolimus 1% cream for cutaneous lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pimecrolimus interferes the therapeutic efficacy of human mesenchymal stem cells in atopic dermatitis by regulating NFAT-COX2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dermatopathological studies on skin lesions of MRL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of topical pimecrolimus on inflammatory infiltrate in vulvar lichen sclerosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Forced Degradation Studies of Pimecrolimus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of pimecrolimus.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of pimecrolimus?
Forced degradation studies for pimecrolimus, as per ICH guidelines, typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][3][4][5]
Q2: What analytical technique is most suitable for analyzing the degradation products of pimecrolimus?
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and recommended technique for separating and quantifying pimecrolimus and its degradation products.[1][2][3][4][6] This method should be capable of separating the main drug peak from all degradation product peaks, ensuring the method is specific and stability-indicating.
Q3: I am not seeing any degradation under my stress conditions. What should I do?
If you do not observe any degradation, consider increasing the severity of your stress conditions. This can be achieved by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature for thermal degradation.
-
Extending the exposure time to the stress condition.
-
Increasing the intensity of the light source for photolytic degradation.
It is crucial to ensure that the conditions are not overly harsh, which could lead to complete degradation or the formation of secondary, irrelevant degradation products.
Q4: My chromatogram shows co-eluting peaks. How can I resolve them?
Co-eluting peaks indicate that your analytical method is not specific enough to separate all degradation products from the parent drug or from each other. To resolve this:
-
Optimize the mobile phase composition. Experiment with different solvent ratios, pH, or organic modifiers.
-
Change the column. A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better separation.
-
Adjust the flow rate. A lower flow rate can sometimes improve resolution.
-
Modify the column temperature.
Q5: How can I identify the structure of the degradation products?
Identifying the structure of unknown degradation products typically requires more advanced analytical techniques, such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can help in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To obtain detailed structural information.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed | Stress conditions are too mild. | Increase the concentration of the stressor, temperature, or duration of exposure. |
| Pimecrolimus is highly stable under the tested condition. | This is a valid result, but ensure a range of conditions have been tested to confirm stability. | |
| Complete degradation of pimecrolimus | Stress conditions are too harsh. | Reduce the concentration of the stressor, temperature, or duration of exposure. |
| Poor peak shape (tailing or fronting) | Column aging or contamination. | Wash the column with a strong solvent or replace it. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of pimecrolimus. | |
| Sample overload. | Reduce the concentration of the sample being injected. | |
| Baseline noise or drift | Contaminated mobile phase or detector issues. | Filter the mobile phase and degas it properly. Clean the detector cell. |
| Column bleed. | Use a high-quality, low-bleed column. Ensure the mobile phase is compatible with the column. | |
| Inconsistent retention times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a constant flow rate. |
Experimental Protocols
Forced Degradation Experimental Protocol
The following are general protocols for subjecting pimecrolimus to various stress conditions. The exact conditions may need to be optimized for your specific drug product.
1. Acid Hydrolysis:
-
Reagent: 1N Hydrochloric Acid (HCl)[2]
-
Procedure:
-
Dissolve a known concentration of pimecrolimus in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 1N HCl.
-
Heat the solution (e.g., at 80°C) for a specified period (e.g., 7 hours).[3]
-
Neutralize the solution with an appropriate amount of 1N Sodium Hydroxide (NaOH).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
2. Alkaline Hydrolysis:
-
Reagent: 1N Sodium Hydroxide (NaOH)[2]
-
Procedure:
-
Dissolve a known concentration of pimecrolimus in a suitable solvent.
-
Add an equal volume of 1N NaOH.
-
Heat the solution (e.g., at 80°C) for a specified period (e.g., 30 minutes to 8 hours).[3]
-
Neutralize the solution with an appropriate amount of 1N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
3. Oxidative Degradation:
-
Reagent: Hydrogen Peroxide (H₂O₂) solution (e.g., 3-30%).
-
Procedure:
-
Dissolve a known concentration of pimecrolimus in a suitable solvent.
-
Add a specified volume of H₂O₂ solution.
-
Keep the solution at room temperature or heat it for a specified period.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
4. Thermal Degradation:
-
Procedure:
-
Place the solid pimecrolimus powder or a solution of pimecrolimus in a temperature-controlled oven.
-
Expose it to a high temperature (e.g., 60-80°C) for a specified duration.[1]
-
For the solid sample, dissolve it in a suitable solvent after exposure.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
5. Photolytic Degradation:
-
Procedure:
-
Expose a solution of pimecrolimus to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
The exposure should be in accordance with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Stability-Indicating RP-HPLC Method
The following is an example of an RP-HPLC method that can be used as a starting point for the analysis of pimecrolimus and its degradation products.[1][2][6]
| Parameter | Condition |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 3 µm) or Inertsil ODS C-18 (150 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 4.0) and an organic solvent (e.g., acetonitrile).[2] |
| Flow Rate | 1.0 - 1.5 mL/min[1][2] |
| Detection Wavelength | 210 nm or 258 nm[1][2] |
| Column Temperature | Ambient or controlled (e.g., 60°C)[1] |
| Injection Volume | 10 - 20 µL |
Data Presentation
Table 1: Summary of Forced Degradation Results for Pimecrolimus
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 1N HCl | 7 hours | 80°C | ~50%[3] | Data not available |
| Alkaline Hydrolysis | 0.01N NaOH | 8 hours | 80°C | >60%[3] | Data not available |
| Alkaline Hydrolysis | 0.1N NaOH | 30 minutes | 80°C | >98%[3] | Data not available |
| Oxidative Degradation | Data not available | Data not available | Data not available | Data not available | Data not available |
| Thermal Degradation | Solid State | Data not available | Data not available | Data not available | Data not available |
| Photolytic Degradation | UV Radiation | 2.5 hours | Ambient | ~70%[3] | Data not available |
Note: The quantitative data presented is based on available literature and may vary depending on the specific experimental conditions.
Visualizations
References
Technical Support Center: Identification of Pimecrolimus Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of pimecrolimus degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for pimecrolimus under forced degradation conditions?
A1: Pimecrolimus, an ascomycin macrolactam derivative, is susceptible to degradation under various stress conditions as stipulated by ICH guidelines. The primary degradation pathways include:
-
Hydrolysis: Degradation occurs under both acidic and basic conditions.
-
Oxidation: Pimecrolimus is sensitive to oxidative stress, often initiated by peroxide.
-
Thermal Degradation: Exposure to high temperatures can lead to the formation of degradation products.
-
Photodegradation: Exposure to UV or fluorescent light can cause degradation.[1][2][3]
One of the known degradation products is Desmethyl Pimecrolimus.[2] Based on the degradation of structurally similar macrolide immunosuppressants like tacrolimus, other potential degradation pathways for pimecrolimus may include isomerization (e.g., formation of iso-pimecrolimus), epimerization, and the formation of diene derivatives.[4]
Q2: What are the expected mass-to-charge ratios (m/z) for pimecrolimus and its potential degradation products in LC-MS analysis?
A2: Pimecrolimus has a molecular weight of 810.45 g/mol . In electrospray ionization (ESI) mass spectrometry, it commonly forms adducts with sodium ([M+Na]⁺) or lithium ([M+Li]⁺) when these salts are present in the mobile phase.[1] The protonated molecule ([M+H]⁺) may also be observed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Expected [M+Na]⁺ | Notes |
| Pimecrolimus | C₄₃H₆₈ClNO₁₁ | 810.45 | 811.45 | 833.43 | Parent drug. |
| Desmethyl Pimecrolimus | C₄₂H₆₆ClNO₁₁ | 796.44 | 797.44 | 819.42 | Result of O-demethylation.[2] |
| Iso-Pimecrolimus | C₄₃H₆₈ClNO₁₁ | 810.45 | 811.45 | 833.43 | Isomeric form, may be formed under thermal or photolytic stress. |
| Hydroxylated Pimecrolimus | C₄₃H₆₈ClNO₁₂ | 826.45 | 827.45 | 849.43 | Potential oxidative degradation product. |
| Pimecrolimus Epimer | C₄₃H₆₈ClNO₁₁ | 810.45 | 811.45 | 833.43 | Potential isomerization product, observed in related compounds like tacrolimus.[4] |
Q3: What are some key fragments of pimecrolimus observed in MS/MS analysis?
A3: In positive ion mode electrospray ionization, pimecrolimus can produce a predominant fragment, referred to as "fragment A," which results from the cleavage of the macrocyclic ring. This fragmentation pattern can be useful in identifying metabolic or degradative changes within specific parts of the molecule.[1]
Experimental Protocols
Forced Degradation Studies
A detailed methodology for conducting forced degradation studies on pimecrolimus is provided below.
1. Sample Preparation:
-
Acid Hydrolysis: Dissolve pimecrolimus in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 1 N HCl. Incubate at 60°C for a specified period (e.g., 2-8 hours). Neutralize the solution with 1 N NaOH before injection.
-
Base Hydrolysis: Dissolve pimecrolimus in a suitable solvent and add an equal volume of 1 N NaOH. Incubate at room temperature for a specified period (e.g., 2-8 hours). Neutralize the solution with 1 N HCl before injection.
-
Oxidative Degradation: Dissolve pimecrolimus in a suitable solvent and add 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store solid pimecrolimus or its solution at an elevated temperature (e.g., 60-80°C) for an extended period (e.g., 24-72 hours).
-
Photolytic Degradation: Expose a solution of pimecrolimus to UV light (e.g., 254 nm) or fluorescent light for a defined duration.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the degradation products.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for initial identification of degradation products, followed by product ion scan (MS/MS) for structural elucidation.
-
Collision Energy: Optimize for fragmentation of pimecrolimus and its expected degradation products.
-
Quantitative Data Summary
The following table summarizes the percentage of pimecrolimus degradation observed under different stress conditions, as reported in a stability-indicating HPLC-UV study. While this study did not use LC-MS for quantification, the degradation percentages provide a useful reference for expected degradation levels.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Pimecrolimus |
| Acidic Hydrolysis | 1 N HCl | 6 hours | 60°C | 7.60% |
| Basic Hydrolysis | 1 N NaOH | 6 hours | 60°C | 2.86% |
| Oxidative | 20% H₂O₂ | 6 hours | 60°C | 10.32% |
Data adapted from a stability-indicating HPLC-UV method study. The specific percentages may vary depending on the exact experimental conditions.
Troubleshooting Guides
Issue 1: Poor peak shape (tailing or fronting) for pimecrolimus and its degradation products.
-
Possible Cause: Incompatible injection solvent, column overload, or secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. High concentrations of organic solvent in the sample can cause peak distortion.
-
Sample Concentration: Dilute the sample to avoid column overload.
-
Mobile Phase pH: Pimecrolimus is a large molecule with multiple functional groups. Adjusting the pH of the mobile phase with formic acid or ammonium acetate can improve peak shape by ensuring consistent ionization.
-
Column Choice: If peak tailing persists, consider a column with a different stationary phase or end-capping to minimize secondary interactions.
-
Issue 2: Low sensitivity or no signal for pimecrolimus and its degradation products.
-
Possible Cause: Inefficient ionization, ion suppression from the matrix, or improper mass spectrometer settings.
-
Troubleshooting Steps:
-
Ionization Source: Pimecrolimus ionizes more efficiently with certain adducts. Try adding a small amount of sodium or lithium salt (e.g., lithium acetate post-column) to the mobile phase to promote the formation of [M+Na]⁺ or [M+Li]⁺ adducts, which can enhance the signal.[1]
-
Ion Suppression: If analyzing samples from a complex matrix (e.g., cream formulation), co-eluting excipients can suppress the ionization of pimecrolimus. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, adjust the chromatography to separate pimecrolimus from the interfering matrix components.
-
MS Parameters: Optimize the ion source parameters (e.g., capillary voltage, gas flow, and temperature) and collision energy to maximize the signal for the parent ion and its fragments.
-
Issue 3: Inconsistent retention times.
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or column degradation.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a longer equilibration time may be necessary.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate composition. Degassed solvents can prevent pump issues and improve retention time stability.
-
Column Health: If retention times continue to shift, the column may be degrading. Wash the column according to the manufacturer's instructions or replace it if necessary.
-
Issue 4: Difficulty in identifying unknown degradation products.
-
Possible Cause: Low abundance of the degradant, or complex fragmentation pattern.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the degradation products. This will allow for the determination of the elemental composition and help in proposing potential structures.
-
MS/MS Fragmentation Analysis: Systematically analyze the MS/MS spectra of the unknown peaks. Look for characteristic neutral losses or fragment ions that can provide clues about the structural modifications. Compare the fragmentation pattern with that of the parent pimecrolimus molecule to identify the site of modification.
-
Literature on Similar Compounds: Review the literature on the degradation of structurally related compounds, such as tacrolimus, to predict potential degradation products and their fragmentation patterns.[4]
-
Visualizations
References
Technical Support Center: Pimecrolimus Solubility and Solution Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of pimecrolimus in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of pimecrolimus?
Pimecrolimus is a lipophilic macrolactam derivative with low aqueous solubility.[1][2][3] It is a white to off-white crystalline powder.[1][3] Key properties are summarized in the table below.
Data Table: Physicochemical Properties of Pimecrolimus
| Property | Value | Reference |
| Molecular Formula | C43H68ClNO11 | [4] |
| Molecular Weight | 810.45 g/mol | [5] |
| Water Solubility | Very low / Insoluble | [1][2][3] |
| LogP | 3.8 - 4.36 | [4] |
| Appearance | White to off-white fine crystalline powder | [1][3] |
Q2: In which solvents is pimecrolimus soluble?
Pimecrolimus is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[6][7] Its solubility in these solvents is reported to be in the range of 20-32 mg/mL.[5] It is sparingly soluble in aqueous buffers.[6]
Q3: Can I dissolve pimecrolimus directly in an aqueous buffer?
Directly dissolving pimecrolimus in aqueous buffers is generally not recommended due to its low solubility, which can lead to incomplete dissolution and inaccurate concentrations.[6]
Q4: How does pH affect the solubility of pimecrolimus in aqueous solutions?
While specific data on the direct effect of pH on pimecrolimus solubility in aqueous buffers is limited, its stability has been assessed under acidic and alkaline conditions for analytical purposes.[8][9] For practical purposes in cell culture and in vitro assays, maintaining a physiological pH (typically 7.2-7.4) is crucial. At this pH, the use of a co-solvent is necessary to achieve relevant concentrations.
Troubleshooting Guide: Low Solubility and Precipitation
Q5: I've prepared a stock solution of pimecrolimus in DMSO, but it precipitates when I dilute it into my aqueous buffer/cell culture medium. What should I do?
This is a common issue known as "salting out" or precipitation upon dilution. It occurs when the concentration of the organic solvent is no longer sufficient to keep the lipophilic compound in solution in the aqueous environment. Here are some troubleshooting steps:
-
Decrease the final concentration of pimecrolimus: The most straightforward solution is to work with a lower final concentration in your assay.
-
Increase the percentage of co-solvent (with caution): You can try to increase the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution. However, be mindful that high concentrations of organic solvents can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays.
-
Use a pre-mixed buffer with a co-solvent: One successful approach is to first dissolve pimecrolimus in ethanol and then dilute it with the aqueous buffer of choice. A solubility of approximately 0.25 mg/mL has been reported in a 1:3 solution of ethanol:PBS (pH 7.2).[6]
-
Sonication: After dilution, briefly sonicate the solution to help disperse any small precipitates that may have formed.
-
Use of surfactants or nanoemulsions: For more advanced formulations, surfactants like Tween 80 or the preparation of a nanoemulsion can significantly enhance the aqueous solubility of pimecrolimus.[1]
Q6: How can I visually identify pimecrolimus precipitation?
Pimecrolimus precipitation in an aqueous solution can manifest in several ways:
-
Cloudiness or turbidity: The solution may appear hazy or milky.
-
Visible particles: You may see small, white, or crystalline particles suspended in the solution or settled at the bottom of the container.
-
Film formation: A thin film may appear on the surface of the solution or coating the walls of the container.
Q7: My pimecrolimus solution was clear initially but became cloudy over time. What is happening?
This indicates that the pimecrolimus is slowly precipitating out of the solution. This can be due to:
-
Temperature fluctuations: Changes in temperature can affect solubility. Storing the solution at a constant, appropriate temperature is important. Aqueous solutions of pimecrolimus are not recommended for storage for more than one day.[6]
-
Evaporation: Evaporation of the solvent can increase the concentration of pimecrolimus, leading to precipitation. Ensure your containers are well-sealed.
-
Instability: Pimecrolimus may not be stable in the aqueous solution over extended periods. It is always recommended to prepare fresh dilutions for each experiment.
Experimental Protocols
Protocol 1: Preparation of Pimecrolimus Stock Solution
-
Weighing: Accurately weigh the desired amount of pimecrolimus powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the pimecrolimus is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution in Aqueous Buffer for In Vitro Assays
-
Thaw Stock Solution: Thaw an aliquot of the pimecrolimus stock solution at room temperature.
-
Pre-warm Buffer: Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): Perform serial dilutions of the stock solution in the same organic solvent to get closer to the final desired concentration. This reduces the shock of a large dilution into the aqueous buffer.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, slowly add the required volume of the pimecrolimus stock (or intermediate dilution) drop-wise to the buffer. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. It is recommended to use the freshly prepared solution immediately.
Visualizations
Caption: Workflow for preparing pimecrolimus solutions.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. pnrjournal.com [pnrjournal.com]
Preventing pimecrolimus precipitation in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with pimecrolimus precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is pimecrolimus and what is its mechanism of action?
Pimecrolimus is an ascomycin macrolactam derivative that functions as an immunomodulating agent.[1] It is a calcineurin inhibitor used in research to study inflammatory pathways.[2][3] Its primary mechanism of action involves binding to the immunophilin macrophilin-12 (also known as FKBP-12).[1][4][5] This pimecrolimus-FKBP-12 complex then inhibits the calcium-dependent protein phosphatase, calcineurin.[4][5][6]
By inhibiting calcineurin, pimecrolimus blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4][7] This prevention of NFAT dephosphorylation stops its translocation to the nucleus, thereby blocking the transcription of genes for inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), IL-4, and IL-10.[4][6][7] Pimecrolimus has also been shown to prevent the release of inflammatory mediators from mast cells.[1][5][8]
Pimecrolimus Signaling Pathway
Caption: Mechanism of action of Pimecrolimus in inhibiting T-cell activation.
Q2: Why is my pimecrolimus precipitating when I add it to my cell culture media?
Pimecrolimus is a hydrophobic molecule with low water solubility.[9] Cell culture media are aqueous-based solutions. When a concentrated stock of a hydrophobic compound dissolved in an organic solvent is added directly to the aqueous medium, the organic solvent disperses rapidly, causing the local concentration of the hydrophobic drug to exceed its solubility limit in the aqueous environment. This sudden decrease in solubility results in the drug precipitating out of the solution.
Q3: What are the recommended solvents for preparing pimecrolimus stock solutions?
Pimecrolimus is soluble in several organic solvents. For cell culture applications, Dimethyl sulfoxide (DMSO) is a commonly used solvent. Ethanol is also a viable option.[2][10] It is crucial to prepare a high-concentration stock solution that can be serially diluted to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells.
Table 1: Solubility of Pimecrolimus in Common Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ≥ 100 mg/mL (123.38 mM) | [11] |
| Ethanol | ~20-25 mg/mL | [2][10] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [10] |
| Aqueous Buffers | Sparingly soluble | [10] |
Note: Solubility can vary slightly between batches. Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[11]
Q4: What is the maximum recommended final concentration of solvent in the cell culture medium?
The final concentration of the organic solvent in the culture medium must be kept low to avoid cytotoxicity. For most cell lines, the final concentration of DMSO should not exceed 0.1% to 0.5%.[12] It is always best practice to determine the specific tolerance of your cell line by running a solvent toxicity control experiment.
Table 2: General Solvent Tolerance in Cell Culture
| Solvent | Recommended Max. Final Concentration | Note |
| DMSO | < 0.5% | 0.1% is considered safe for most cell lines.[12] |
| Ethanol | < 0.5% | Can be more cytotoxic than DMSO for some cell lines. |
Troubleshooting Guides
Guide 1: Protocol for Preparing and Diluting Pimecrolimus for Cell Culture
This protocol is designed to minimize precipitation by ensuring the drug is added to the final culture volume in a controlled manner.
Experimental Protocol: Pimecrolimus Stock Preparation and Dilution
Materials:
-
Pimecrolimus (crystalline solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
Procedure:
-
Prepare a High-Concentration Primary Stock Solution:
-
Dissolve pimecrolimus in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). For example, to make a 10 mM stock, dissolve 8.11 mg of pimecrolimus (MW: 810.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the primary stock solution.
-
Perform an intermediate dilution of the primary stock in pre-warmed complete cell culture medium. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Crucial Step: Add the stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations.
-
-
Prepare the Final Working Concentration:
-
Add the required volume of the intermediate solution to your cell culture plates containing pre-warmed media to achieve the final desired concentration (e.g., 1 nM to 1000 nM).[3]
-
Gently swirl the plate to ensure even distribution of the compound.
-
Workflow for Pimecrolimus Addition to Culture
Caption: Recommended workflow for preparing pimecrolimus for cell culture experiments.
Guide 2: Troubleshooting Precipitation Issues
If you continue to observe precipitation after following the protocol, use this guide to troubleshoot the issue.
Q: I followed the protocol, but my pimecrolimus is still precipitating. What should I do?
A: Precipitation can still occur due to several factors. Systematically check the following:
-
Check Final Solvent Concentration: Ensure your final DMSO concentration is well below the toxic limit (ideally ≤ 0.1%). If your desired pimecrolimus concentration requires a higher DMSO level, your primary stock may not be concentrated enough.
-
Media Components: Some media components, particularly proteins in Fetal Bovine Serum (FBS), can interact with hydrophobic compounds. Try preparing the intermediate dilution in serum-free media first, then adding it to your complete media.
-
Temperature: Ensure your media is pre-warmed to 37°C. Adding a cold solution to warm media can sometimes cause compounds to fall out of solution.
-
Order of Addition: Always add the diluted drug solution to the larger volume of media in the culture plate, not the other way around.
-
Lower the Stock Concentration: If the issue persists, try making a less concentrated primary stock and adjust your dilution scheme accordingly.[13] While this may increase the final DMSO concentration, it can sometimes improve solubility during the dilution steps.
Troubleshooting Decision Tree
Caption: A logical guide to troubleshooting pimecrolimus precipitation.
References
- 1. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pimecrolimus - LKT Labs [lktlabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Minimizing vehicle effects in topical pimecrolimus animal studies
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing vehicle-related effects in preclinical topical pimecrolimus animal studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle effect" and why is it a concern in topical pimecrolimus studies?
A: A "vehicle effect" refers to any physiological or pathological change in the skin caused by the formulation used to deliver the active pharmaceutical ingredient (API), in this case, pimecrolimus, independent of the API itself. This is a significant concern because vehicles are not always inert and can cause skin irritation, inflammation, or changes in skin barrier function (e.g., increased Transepidermal Water Loss - TEWL).[1] These effects can confound study results, making it difficult to distinguish the true therapeutic effect of pimecrolimus from a vehicle-induced response.
Q2: The commercial 1% pimecrolimus cream (Elidel®) is available. Why not use it as the vehicle control?
A: The commercial pimecrolimus cream contains multiple inactive ingredients, including benzyl alcohol, cetyl alcohol, stearyl alcohol, and propylene glycol, which can themselves have biological effects on the skin.[2][3][4] Using the commercial cream without the API as a vehicle control is standard practice. However, if the goal is to understand the fundamental action of pimecrolimus with minimal confounding variables, researchers often develop a simplified vehicle with fewer components known to have lower irritation potential.
Q3: What are the most common components in simplified vehicles for pimecrolimus?
A: Pimecrolimus is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (approx. 20 mg/ml) but is poorly soluble in water.[5] Therefore, simple vehicles often consist of a primary solvent to dissolve the pimecrolimus, which is then mixed with other components to achieve the desired consistency and skin penetration properties. Common components include:
-
Solvents: Ethanol, Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO).
-
Co-solvents/Humectants: Glycerin, Propylene Glycol.
-
Gelling agents: Carbomers, cellulose derivatives.
-
Oily components for creams/ointments: Petrolatum, mineral oil, triglycerides.
Q4: How do I choose the best vehicle for my study?
A: The choice of vehicle depends on the specific research question, the animal model, and the desired physicochemical properties of the formulation. Key considerations include:
-
Solubility: The vehicle must be able to dissolve pimecrolimus at the target concentration. A common approach is to first dissolve pimecrolimus in ethanol before diluting it with an aqueous buffer or cream base.[5]
-
Irritation Potential: Select components with a low known irritancy profile. For example, high concentrations of ethanol or propylene glycol can disrupt the skin barrier.[1]
-
Study Objective: For mechanistic studies, a simple solvent-based system may be preferred. For efficacy studies mimicking clinical use, a more complex cream or ointment base might be more appropriate.
-
Animal Model: The skin of different animal species and strains can have varying sensitivity to irritants.
Troubleshooting Guide
This section addresses common problems encountered during topical pimecrolimus experiments.
Problem 1: Significant inflammation, erythema, or edema is observed in the vehicle control group.
-
Possible Cause 1: Irritant Component in Vehicle. One or more components in your vehicle may be causing irritant contact dermatitis. Propylene glycol and ethanol, for instance, are known to cause irritation, especially at higher concentrations or under occlusion.[1]
-
Troubleshooting Steps:
-
Review Vehicle Composition: Identify potential irritants in your formulation. Refer to the table below for common vehicle components and their potential effects.
-
Conduct a Pilot Study: Test the vehicle alone on a small cohort of animals before proceeding with the main study. Observe for signs of irritation over several days.
-
Reduce Irritant Concentration: If a component is suspected, try reducing its concentration or replacing it with a more inert alternative.
-
Consider a Different Vehicle Type: If a solvent-based vehicle is causing issues, consider switching to a simple oil-in-water cream or ointment base which can sometimes be less irritating.
-
-
Possible Cause 2: Mechanical Irritation. The application procedure itself, including hair clipping and repeated rubbing of the formulation, can induce a mild inflammatory response.
-
Troubleshooting Steps:
-
Refine Application Technique: Ensure gentle and consistent application. Use electric clippers carefully to avoid abrading the skin. Allow at least 24 hours between clipping and the first application.
-
Include an Untreated Control Group: In addition to the vehicle group, include a group of animals that receives no treatment (or only hair clipping) to quantify the effect of the application procedure itself.
-
Problem 2: The therapeutic effect of pimecrolimus is lower than expected.
-
Possible Cause 1: Poor Drug Delivery. The vehicle may not be effectively delivering pimecrolimus through the stratum corneum. Pimecrolimus is a large, lipophilic molecule, and its penetration can be vehicle-dependent.
-
Troubleshooting Steps:
-
Check Solubility: Ensure the pimecrolimus is fully dissolved in the vehicle. Precipitated drug will not be bioavailable. Pimecrolimus is soluble in ethanol and can be incorporated into aqueous solutions from an ethanol stock.[5]
-
Incorporate Penetration Enhancers: Consider adding penetration enhancers like propylene glycol or oleyl alcohol to your vehicle, but be mindful of their potential for irritation.
-
Re-evaluate Vehicle Type: An emulsion-based cream might provide better skin hydration and drug penetration compared to a simple solvent that evaporates quickly.
-
-
Possible Cause 2: Vehicle-Induced Barrier Disruption. Some vehicles can damage the skin barrier, leading to altered drug absorption and potentially worsening inflammation, which may mask the drug's therapeutic effect.[1]
-
Troubleshooting Steps:
-
Assess Barrier Function: Measure Transepidermal Water Loss (TEWL) in your vehicle control group. A significant increase in TEWL indicates barrier damage.[1]
-
Choose a Barrier-Friendly Vehicle: Formulations containing lipids similar to those in the skin (e.g., ceramides, triglycerides) may be less disruptive.
-
Data Presentation: Vehicle Component Effects
When designing a study, it's crucial to understand the potential impact of each vehicle component. The following tables summarize this information.
Table 1: Comparison of Commercial Pimecrolimus Cream vs. a Simplified Vehicle
| Component Category | Elidel® 1% Cream Ingredients[2][3][4] | Example Simplified Vehicle | Rationale for Simplification |
| Active Ingredient | Pimecrolimus (10 mg/g) | Pimecrolimus (10 mg/g) | N/A |
| Solvents/Humectants | Propylene Glycol | Ethanol, Glycerin | Reduces the number of potential irritants. Ethanol is an effective solvent for pimecrolimus.[5] |
| Fatty Alcohols | Benzyl Alcohol, Cetyl Alcohol, Oleyl Alcohol, Stearyl Alcohol | None | Fatty alcohols can be irritants or sensitizers in some models. Removing them simplifies the formulation. |
| Emulsifiers/Oils | Mono- and di-glycerides, Sodium Cetostearyl Sulphate, Triglycerides | Basic Oil-in-Water Emulsion Base (e.g., from a pharmaceutical supplier) | Using a well-characterized, simple base reduces variability. |
| pH Adjuster/Other | Citric Acid, Sodium Hydroxide | Phosphate Buffer (in aqueous phase) | Standardizes pH with a common laboratory buffer system. |
| Aqueous Phase | Water | Purified Water | N/A |
Table 2: Potential Irritant Effects of Common Vehicle Components in Animal Models
| Vehicle Component | Concentration Range | Animal Model | Reported Effects |
| Propylene Glycol | 20-100% | Guinea Pig, Rabbit | Can cause erythema and edema, particularly after repeated exposure or under occlusion.[1] |
| Ethanol | >30% | Mouse | Can increase TEWL and may exacerbate existing allergic dermatitis.[6] |
| Acetone | 100% | Mouse | Often used as a solvent, but can cause significant increases in TEWL, indicating barrier disruption.[7] |
| DMSO | 50-100% | Various | Potent penetration enhancer, but can cause erythema, edema, and mast cell degranulation. |
Experimental Protocols
Protocol 1: Preparation of a Simplified Pimecrolimus Vehicle (1% Solution)
This protocol describes how to prepare a simple, non-gelling solution for topical application, suitable for early-stage screening.
Materials:
-
Pimecrolimus powder (crystalline solid)
-
Ethanol (95-100%, ACS grade or higher)
-
Propylene Glycol (USP grade)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile, amber glass vials
-
Magnetic stirrer and stir bars
-
Calibrated pipettes and sterile filter (0.22 µm)
Procedure:
-
Calculate Required Amounts: For a 1% (10 mg/g) final concentration, determine the total volume needed. For example, for 10 mL (approx. 10 g) of vehicle, you will need 100 mg of pimecrolimus.
-
Dissolve Pimecrolimus: Weigh 100 mg of pimecrolimus into a sterile amber vial. Add 2.5 mL of ethanol. Pimecrolimus has a solubility of approximately 20 mg/mL in ethanol, so this will ensure complete dissolution.[5]
-
Mix Thoroughly: Place a small, sterile magnetic stir bar in the vial and stir until the pimecrolimus is completely dissolved. The solution should be clear.
-
Add Co-solvents: Add 7.5 mL of PBS (pH 7.2) to the ethanol solution gradually while stirring. This creates a 1:3 ethanol:PBS solution, in which pimecrolimus has a solubility of approximately 0.25 mg/mL. Correction: The initial search result indicated a solubility of 0.25 mg/ml in 1:3 ethanol:PBS. To achieve a 10 mg/ml (1%) solution, a different vehicle is needed. A more appropriate simple vehicle would use higher concentrations of organic solvents.
Corrected Procedure for a 1% (10 mg/mL) Solution:
-
Dissolve Pimecrolimus: Weigh 100 mg of pimecrolimus into a sterile amber vial.
-
Create Solvent Mixture: In a separate container, prepare a solvent mixture. A common starting point is a mix of ethanol and propylene glycol. For example, create a 50:50 (v/v) mixture of ethanol and propylene glycol.
-
Add Solvent to Pimecrolimus: Add 10 mL of the ethanol/propylene glycol mixture to the vial containing the pimecrolimus.
-
Mix Thoroughly: Stir until fully dissolved. Gentle warming (to ~30-40°C) may be required.
-
Sterile Filtration: Once dissolved, sterile filter the final solution using a 0.22 µm filter into a new sterile, amber vial.
-
Storage: Store at 2-8°C, protected from light. Check for precipitation before each use. The corresponding vehicle control would be the identical 50:50 ethanol/propylene glycol mixture without pimecrolimus.
Protocol 2: Induction of Atopic Dermatitis (AD)-like Symptoms with DNCB (Mouse Model)
This is a representative protocol for inducing an AD-like phenotype in BALB/c mice, against which pimecrolimus and its vehicle can be tested.
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
Electric clippers
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Sensitization (Day 0):
-
Shave the dorsal back skin of the mice using electric clippers.
-
Prepare a 1% DNCB solution in a 4:1 acetone:olive oil vehicle.
-
Apply 200 µL of the 1% DNCB solution to the shaved back skin.
-
-
Challenge Phase (Starting Day 14):
-
Two weeks after sensitization, begin the challenge phase.
-
Prepare a 0.2% DNCB solution in the same 4:1 acetone:olive oil vehicle.
-
Apply 200 µL of the 0.2% DNCB solution to the same back skin area three times per week for two to three weeks.
-
-
Treatment Application (Concurrent with Challenge):
-
Divide mice into groups: Naive (no DNCB), DNCB + Vehicle, DNCB + 1% Pimecrolimus in Vehicle.
-
Approximately 2-4 hours after each DNCB challenge, topically apply the vehicle or pimecrolimus formulation to the inflamed skin.
-
-
Endpoint Assessment:
-
Clinical Scoring: Evaluate skin severity (erythema, edema, scaling, dryness) using a standardized scoring system (e.g., 0-3 scale for each parameter).
-
Ear Thickness: Measure ear thickness with calipers as an indicator of local inflammation.
-
TEWL: Measure transepidermal water loss to assess skin barrier function.
-
Histology: Collect skin tissue for H&E staining (to assess epidermal thickness and immune cell infiltration) and toluidine blue staining (for mast cells).
-
Molecular Analysis: Analyze skin tissue for cytokine expression (e.g., IL-4, IL-13, IFN-γ) via qPCR or ELISA.
-
Visualizations
Caption: Pimecrolimus inhibits Calcineurin, blocking T-cell activation.
Caption: Workflow for a topical inflammation animal study.
Caption: Troubleshooting logic for vehicle-induced inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. US7279571B2 - Methods of preparing pimecrolimus - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Autofluorescence in Imaging of Pimecrolimus-Treated Skin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence when imaging skin treated with pimecrolimus.
Frequently Asked Questions (FAQs)
Q1: What is skin autofluorescence and why is it a problem in fluorescence microscopy?
Skin autofluorescence is the natural emission of light by endogenous fluorophores within the skin when excited by light.[1][2] Common sources of autofluorescence in the skin include structural proteins like collagen and elastin, metabolic coenzymes such as nicotinamide adenine dinucleotide (NADH), keratin, and the age-related pigment lipofuscin.[3][4] This intrinsic fluorescence can be problematic as it can obscure the signal from the specific fluorescent labels used in an experiment, leading to poor signal-to-noise ratios and making it difficult to distinguish the target signal from the background noise.[5]
Q2: How does pimecrolimus treatment affect skin and its autofluorescence profile?
Pimecrolimus is a topical calcineurin inhibitor used to treat atopic dermatitis.[6][7] Its primary mechanism of action is to bind to macrophilin-12 (FKBP-12), which then inhibits calcineurin.[8][9][10][11] This action blocks the activation of T-cells and the release of inflammatory cytokines.[8][9][10] While pimecrolimus itself is not fluorescent, its anti-inflammatory effects can indirectly alter the skin's autofluorescence. By reducing inflammation, pimecrolimus may:
-
Alter the metabolic state of skin cells: Inflammation can affect cellular metabolism, potentially changing the levels of autofluorescent metabolic coenzymes like NADH.
-
Modify the extracellular matrix: Chronic inflammation can lead to changes in collagen and elastin. Pimecrolimus does not affect collagen synthesis, unlike topical steroids.[12]
-
Restore skin barrier function: Pimecrolimus can help restore the epidermal barrier by influencing the expression of genes related to skin barrier function.[13]
These changes can lead to a different autofluorescence signature compared to untreated or inflamed skin.
Q3: What are the main strategies to overcome skin autofluorescence?
There are several approaches to minimize the impact of skin autofluorescence in your imaging experiments:
-
Spectral Separation: Choose fluorophores with excitation and emission spectra that are distinct from the known autofluorescence spectra of skin. Far-red and near-infrared fluorophores are often good choices as skin autofluorescence is typically weaker in this range.[1][4][5]
-
Photobleaching: Intentionally expose the tissue to intense light before imaging to destroy the endogenous fluorophores.[14][15][16]
-
Spectral Unmixing: Use a spectral detector to capture the entire emission spectrum at each pixel and then use software algorithms to separate the known spectra of your fluorophore(s) from the autofluorescence spectrum.[2][17][18][19][20][21]
-
Time-Resolved Fluorescence Microscopy (TRFM) / Fluorescence Lifetime Imaging Microscopy (FLIM): This technique separates fluorophores based on their fluorescence lifetime (the time a fluorophore stays in its excited state) rather than their emission spectra. Since endogenous fluorophores often have different lifetimes than exogenous labels, this can be a powerful method for autofluorescence rejection.[3][22][23][24][25][26][27]
-
Chemical Quenching: Treat the tissue with chemical agents like Sudan Black B or sodium borohydride to reduce autofluorescence.[1][4][5] However, these methods can sometimes affect the specific fluorescent signal and should be used with caution.
-
Two-Photon Microscopy: This technique uses non-linear excitation with near-infrared light, which can reduce autofluorescence and increase penetration depth into the skin.[3]
Troubleshooting Guides
Problem 1: High background fluorescence is obscuring my signal in pimecrolimus-treated skin samples.
| Possible Cause | Suggested Solution |
| Broad-spectrum autofluorescence from the tissue. | 1. Optimize Fluorophore Choice: Switch to fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5).[4] 2. Implement Photobleaching: Before acquiring your final image, expose the sample to the excitation light for a period to photobleach the background autofluorescence. The duration will need to be optimized for your specific sample and setup.[15] 3. Use Spectral Unmixing: If your microscope is equipped with a spectral detector, acquire a lambda stack and use linear unmixing to separate the autofluorescence signal from your specific probe's signal.[2][17] |
| Fixation-induced autofluorescence. | 1. Change Fixation Method: If possible, consider using a non-aldehyde-based fixative like ice-cold methanol or ethanol.[1][5] 2. Chemical Treatment: Treat the fixed tissue with sodium borohydride to reduce aldehyde-induced autofluorescence.[5] |
| Presence of red blood cells. | Perfuse with PBS: If working with animal models, perfuse the tissue with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence.[1] |
Problem 2: I am unable to distinguish between two fluorescent labels due to the high autofluorescence background.
| Possible Cause | Suggested Solution |
| Spectral overlap between the fluorophores and the autofluorescence. | 1. Utilize Fluorescence Lifetime Imaging (FLIM): FLIM can separate signals based on their distinct fluorescence lifetimes, even if their emission spectra overlap significantly.[22][24] 2. Advanced Spectral Unmixing: Acquire reference spectra for each of your fluorophores and the autofluorescence from unstained control tissue. Use these reference spectra to perform a more accurate spectral unmixing.[17] |
| Low signal intensity of one or both labels. | 1. Use Brighter Fluorophores: Select brighter and more photostable fluorophores to increase the signal-to-noise ratio.[5] 2. Signal Amplification: Consider using a signal amplification strategy, such as tyramide signal amplification (TSA), for your less abundant target. |
Quantitative Data
Table 1: Approximate Fluorescence Lifetimes of Endogenous Fluorophores in Skin
| Fluorophore | Approximate Fluorescence Lifetime (ns) | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| NADH (free) | ~0.4 - 0.5 | ~340 | ~450 |
| NADH (protein-bound) | ~1.5 - 2.5 | ~340 | ~450 |
| Collagen | ~2.5 - 5.0 | ~340 | ~400 |
| Elastin | ~2.0 - 4.0 | ~340 | ~420 |
| Keratin | ~1.0 - 2.0 | ~365 | ~450 |
| Lipofuscin | Broad (0.5 - 5.0) | Broad (360 - 500) | Broad (480 - 650) |
Note: These values are approximate and can vary depending on the specific microenvironment within the tissue.
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
-
Prepare the Sample: Mount the pimecrolimus-treated skin section on a microscope slide.
-
Locate Region of Interest (ROI): Using a low magnification objective, locate the area of the tissue you wish to image.
-
Select Excitation Wavelength: Use an excitation wavelength that is known to excite the autofluorescence in your sample (e.g., 488 nm).
-
Photobleach: Expose the ROI to high-intensity excitation light for a continuous period. Start with a 1-2 minute exposure and assess the reduction in background fluorescence. The optimal time will need to be determined empirically.
-
Acquire Image: After photobleaching, proceed with your standard imaging protocol using the appropriate excitation and emission settings for your specific fluorophore.
Protocol 2: Spectral Unmixing for Autofluorescence Subtraction
-
Acquire Reference Spectra:
-
Prepare a slide with an unstained section of pimecrolimus-treated skin to serve as the autofluorescence reference.
-
Prepare slides with single-fluorophore stained sections for each fluorescent probe you are using.
-
On your spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) for each reference sample.
-
-
Acquire Image of Your Multi-labeled Sample: Acquire a lambda stack of your experimental sample containing multiple fluorophores.
-
Perform Linear Unmixing:
-
Open the lambda stack of your experimental sample in your microscope's analysis software.
-
Use the linear unmixing or spectral unmixing function.
-
Load the previously acquired reference spectra for the autofluorescence and each of your fluorophores.
-
The software will then calculate the contribution of each spectrum to every pixel in your image, generating separate images for each channel with the autofluorescence signal removed.[2][20]
-
Visualizations
Caption: Pimecrolimus signaling pathway.
Caption: Workflow for selecting an autofluorescence reduction strategy.
Caption: Principle of spectral unmixing.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. oraclebio.com [oraclebio.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pimecrolimus: Pharmacodynamics, Mechanism of action, Absorption and Metabolism_Chemicalbook [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pimecrolimus - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. [How I treat ... atopic dermatitis by topical pimecrolimus (Elidel). The emerging paradigm of calcineurin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of pimecrolimus on expression of genes associated with skin barrier dysfunction in atopic dermatitis skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 17. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 18. Spectral Unmixing | Lund University Clinical Center for Spectral and Acoustic Imaging [photoacoustics.lu.se]
- 19. researchgate.net [researchgate.net]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Spectral unmixing techniques for optoacoustic imaging of tissue pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. worldscientific.com [worldscientific.com]
- 23. Assessing skin product exposure, toxicity and efficacy of skin products using fluorescence lifetime imaging microscopy [spiedigitallibrary.org]
- 24. Time-resolved fluorescence microscopy with phasor analysis for visualizing multicomponent topical drug distribution within human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
Technical Support Center: Enhancing Ex Vivo Transdermal Delivery of Pimecrolimus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the transdermal delivery of pimecrolimus in ex vivo models.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in delivering pimecrolimus through the skin in ex vivo models?
A1: Pimecrolimus is a lipophilic molecule with a high molecular weight, which inherently limits its passive diffusion across the stratum corneum, the skin's primary barrier.[1][2] Key challenges include its low permeation rate through the skin, the potential for high retention within the epidermis and dermis with limited systemic absorption, and achieving consistent and reproducible results in ex vivo setups.[3][4][5][6]
Q2: Which ex vivo skin models are most suitable for pimecrolimus permeation studies?
A2: Human skin obtained from elective surgeries (e.g., abdominoplasty, mammoplasty) is considered the gold standard for predicting in vivo performance.[7] However, due to availability and ethical considerations, animal models are often used. Porcine (pig and minipig) skin is a well-regarded substitute due to its anatomical and physiological similarities to human skin.[3][5][7] Rodent skin is more permeable and may overestimate human skin absorption.[2]
Q3: What are some common formulation strategies to enhance the transdermal delivery of pimecrolimus?
A3: Enhancing the delivery of pimecrolimus often involves the use of chemical penetration enhancers, such as propylene glycol and oleic acid, which can disrupt the lipid matrix of the stratum corneum.[8] Other strategies include the use of nanocarriers like liposomes, ethosomes, and transfersomes to encapsulate the drug and improve its partitioning into the skin.[9][10] The composition of the vehicle (cream, gel, ointment) also plays a crucial role in drug release and skin penetration.
Q4: How does pimecrolimus permeation compare to other topical calcineurin inhibitors and corticosteroids?
A4: In vitro studies have shown that while pimecrolimus penetrates into the skin layers, its permeation through the skin is significantly lower than that of tacrolimus and various corticosteroids.[2][4][5] For instance, the permeation rate of pimecrolimus from a 1% cream was found to be about six-fold lower than that of tacrolimus from a 0.1% ointment in normal human skin.[5] This is attributed to its higher lipophilicity and larger molecular weight.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable Pimecrolimus Permeation | 1. High Barrier Function of Skin: The stratum corneum is intact and providing a significant barrier.[7] 2. Formulation Issues: The drug is not being released from the vehicle or is not partitioning into the skin. 3. Insufficient Study Duration: The experiment may not be running long enough for the drug to permeate. 4. Analytical Sensitivity: The analytical method may not be sensitive enough to detect low concentrations of pimecrolimus. | 1. Skin Pre-treatment: Consider using penetration enhancers or novel delivery systems.[8][9] Ensure the skin model is appropriate; rodent skin is more permeable than human or porcine skin.[2] 2. Formulation Optimization: Evaluate different solvents, co-solvents, and surfactants to improve drug solubility and release.[10] 3. Extend Study Duration: Conduct pilot studies to determine the lag time and appropriate duration for permeation. Pimecrolimus permeation is known to be slow.[4] 4. Method Validation: Validate the analytical method to ensure it has a low limit of quantification (LLOQ). For minipig skin studies, an LLOQ of 0.09 g/g has been reported.[3] |
| High Variability in Permeation Results | 1. Inconsistent Skin Samples: Differences in skin thickness, source (donor variability, body site), and handling can lead to high variability.[7] 2. Inconsistent Dosing: Uneven application of the topical formulation. 3. Air Bubbles: Presence of air bubbles between the skin and the receptor medium in Franz cells. | 1. Standardize Skin Source and Preparation: Use skin from the same anatomical site and donor if possible.[7] Use a dermatome to obtain a consistent skin thickness.[7] 2. Precise Dosing: Use a positive displacement pipette or weigh the applied dose accurately. 3. Careful Cell Assembly: Ensure no air bubbles are trapped under the skin when mounting it on the diffusion cell. |
| Difficulty in Separating Epidermis and Dermis | 1. Ineffective Separation Technique: The method used to separate the skin layers may not be optimal. | 1. Heat Separation: Submerge the skin sample in hot water (around 60°C) for a short period (e.g., 1-2 minutes). The epidermis can then be gently peeled off from the dermis with forceps. |
| Formulation Crystallizes on Skin Surface | 1. Supersaturated Formulation: The concentration of pimecrolimus in the vehicle exceeds its solubility upon solvent evaporation. | 1. Include Anti-crystallization Agents: Add polymers or other excipients to the formulation to inhibit crystallization. 2. Adjust Vehicle Composition: Modify the solvent system to ensure the drug remains solubilized as the vehicle dries. |
Quantitative Data Summary
Table 1: Ex Vivo Skin Deposition of Pimecrolimus (1% Cream) after 24 hours
| Skin Model | % of Applied Dose in Epidermis (including Stratum Corneum) | % of Applied Dose in Dermis | Reference |
| Human Skin | 3.1% | 2.9% | [3][6] |
Table 2: Comparison of Pimecrolimus and Tacrolimus Permeation in Ex Vivo Human Skin
| Compound | Formulation | Permeation Rate Comparison | Reference |
| Pimecrolimus | 1% Cream | ~6-fold lower than Tacrolimus | [5] |
| Tacrolimus | 0.1% Ointment | - | [5] |
| Tacrolimus | 0.03% Ointment | Pimecrolimus permeation is ~4.3-fold lower | [5] |
Table 3: Effect of Skin Condition on Pimecrolimus and Tacrolimus Permeation in Porcine Skin
| Skin Condition | Compound | Formulation | Increase in Permeation vs. Normal Skin | Reference |
| Corticosteroid-pretreated | Pimecrolimus | 1% Cream | 3.6-fold | [5] |
| Corticosteroid-pretreated | Tacrolimus | 0.1% Ointment | 1.7-fold | [5] |
| Inflamed (SLS-induced) | Pimecrolimus | 1% Solution | Pimecrolimus concentration in receptor fluid was 2.8-fold lower than Tacrolimus at 24h | [5] |
| Inflamed (SLS-induced) | Tacrolimus | 1% Solution | - | [5] |
Experimental Protocols
Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol is a generalized procedure based on standard practices for ex vivo skin permeation studies.
-
Skin Preparation:
-
Thaw frozen ex vivo human or porcine skin at room temperature.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If required, remove subcutaneous fat and connective tissue. For consistent thickness, a dermatome can be used to prepare skin samples of a specific thickness (e.g., 500-750 µm).[7]
-
-
Franz Cell Assembly:
-
Mount the prepared skin section onto the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Ensure there are no air bubbles between the skin and the receptor medium.
-
The receptor compartment is typically filled with a phosphate-buffered saline (PBS) solution, often with a solubilizing agent like polysorbate 80 or bovine serum albumin to maintain sink conditions for the lipophilic pimecrolimus.
-
Maintain the temperature of the receptor medium at 32°C to mimic physiological skin temperature.
-
-
Dosing:
-
Apply a finite dose of the pimecrolimus formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor medium.
-
Immediately replenish the receptor compartment with fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the concentration of pimecrolimus in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the cumulative amount of pimecrolimus permeated per unit area over time.
-
Determine key parameters such as the steady-state flux (Jss) and the lag time (t_lag).
-
Visualizations
Caption: Experimental workflow for ex vivo pimecrolimus permeation studies.
References
- 1. Pimecrolimus in atopic dermatitis: Consensus on safety and the need to allow use in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Pimecrolimus permeates less than tacrolimus through normal, inflamed, or corticosteroid-pretreated skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pimecrolimus: skin disposition after topical administration in minipigs in vivo and in human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Numerical Optimization of Prednisolone–Tacrolimus Loaded Ultraflexible Transethosomes for Transdermal Delivery Enhancement; Box–Behnken Design, Evaluation, Optimization, and Pharmacokinetic Study [mdpi.com]
Validation & Comparative
Pimecrolimus vs. Tacrolimus: A Comparative Analysis of T-Cell Activation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of pimecrolimus and tacrolimus in inhibiting T-cell activation, supported by experimental data. Both are calcineurin inhibitors, but they exhibit distinct profiles in their modulation of T-cell responses, particularly concerning naive versus memory T-cells.
Mechanism of Action: Calcineurin Inhibition
Pimecrolimus and tacrolimus share a common mechanism of action.[1] They are both immunophilin-binding drugs that exert their immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2][3] The process begins with the drug binding to its cytosolic receptor, macrophilin-12 (also known as FKBP-12).[1][4] This drug-immunophilin complex then binds to calcineurin, blocking its phosphatase activity.[1][4]
The inhibition of calcineurin is a critical step in halting the T-cell activation cascade.[1] Normally, upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it upregulates the transcription of genes essential for T-cell activation and inflammatory responses, including cytokines like Interleukin-2 (IL-2), IL-3, IL-4, and Tumor Necrosis Factor-alpha (TNF-α).[5][6][7] By inhibiting calcineurin, both pimecrolimus and tacrolimus prevent NFAT's nuclear translocation, thereby suppressing T-cell activation and cytokine production.[1][4] Additionally, tacrolimus has been shown to inhibit the activation of another important transcription factor, NF-κB, in human T-cells.[8]
Comparative Potency in T-Cell Activation
Experimental data reveals a significant difference in the potency of pimecrolimus and tacrolimus, which is dependent on the activation state of the T-cells.
Primary T-Cell Activation (Naive T-Cells): Tacrolimus is substantially more potent than pimecrolimus in inhibiting the primary activation of naive T-cells.[1][9] Studies consistently show that pimecrolimus has an approximately 8- to 10-fold lower potency compared to tacrolimus in inhibiting proliferation and cytokine production during a primary immune response.[1][9]
Secondary T-Cell Activation (Memory T-Cells): In contrast to their effects on naive T-cells, pimecrolimus and tacrolimus exhibit equivalent potency in inhibiting the secondary response of pre-activated or memory T-cells.[1][9] This suggests that pimecrolimus has a more selective activity profile for antigen-primed memory T-cells.[1][9]
Quantitative Data Summary
| Parameter | T-Cell Type | Pimecrolimus Potency | Tacrolimus Potency | Potency Difference (Tacrolimus vs. Pimecrolimus) |
| T-Cell Proliferation | Naive (Primary Activation) | Lower | Higher | ~8-fold higher for Tacrolimus[1][9] |
| Cytokine Production | Naive (Primary Activation) | Lower | Higher | ~10-fold higher for Tacrolimus[1] |
| T-Cell Proliferation | Memory (Secondary Activation) | Equivalent | Equivalent | No significant difference[1][9] |
| Cytokine Production | Memory (Secondary Activation) | Equivalent | Equivalent | No significant difference[1][9] |
| Half-maximal suppression (IC50) of T-cell proliferation and cytokine mRNA expression | Mixed T-Cells | Not explicitly stated | 10⁻⁷ to 5 x 10⁻⁸ M | Data for direct comparison in this study not available |
Experimental Protocols
The following are generalized methodologies for key experiments used to compare the inhibitory effects of pimecrolimus and tacrolimus on T-cell activation.
T-Cell Isolation and Culture
-
Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: T-cells can be purified from PBMCs by negative selection using magnetic-activated cell sorting (MACS) to deplete non-T-cells.
-
Culture Conditions: Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
Primary T-Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)
-
Objective: To assess the inhibition of naive T-cell activation.
-
Methodology:
-
Antigen-Presenting Cells (APCs): Allogeneic (from a different donor) dendritic cells (DCs) are prepared and irradiated to prevent their proliferation.
-
Co-culture: Purified T-cells are co-cultured with the irradiated allogeneic DCs.
-
Drug Treatment: Graded concentrations of pimecrolimus or tacrolimus are added to the co-cultures at the time of initiation.
-
Proliferation Assay: After a set incubation period (e.g., 5-6 days), T-cell proliferation is measured. A common method is the incorporation of ³H-thymidine, where the amount of radioactivity incorporated is proportional to the degree of cell division.
-
Cytokine Analysis: Supernatants are collected from the cultures to measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) using ELISA.
-
Secondary T-Cell Activation Assay
-
Objective: To evaluate the inhibition of memory T-cell activation.
-
Methodology:
-
T-Cell Priming: T-cells are first expanded in vitro through a primary stimulation (e.g., with allogeneic DCs or anti-CD3/CD28 antibodies) for a period (e.g., 11 days) to generate a population of memory T-cells.
-
Resting Phase: The expanded T-cells are rested in cytokine-free medium.
-
Re-stimulation: The rested memory T-cells are re-stimulated with a secondary stimulus, such as anti-CD3 antibodies or specific antigen-presenting DCs.
-
Drug Treatment: Graded concentrations of pimecrolimus or tacrolimus are added at the time of re-stimulation.
-
Endpoint Measurement: Proliferation and cytokine production are measured as described for the primary activation assay.
-
Conclusion
References
- 1. karger.com [karger.com]
- 2. Pimecrolimus leads to an apoptosis-induced depletion of T cells but not Langerhans cells in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. researchgate.net [researchgate.net]
- 5. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 6. A randomized investigator-blinded study comparing pimecrolimus cream 1% with tacrolimus ointment 0.03% in the treatment of pediatric patients with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. To what extent are topical tacrolimus or pimecrolimus associated with an increased risk of skin cancer and lymphoma? Long-term results from JOELLE study | RTI Health Solutions [rtihs.org]
- 8. Differential inhibition of primary versus preactivated T cells by pimecrolimus but not by tacrolimus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytokine production and cytokine-stimulated T-cell activation by FK506 (tacrolimus)1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pimecrolimus and Topical Corticosteroids for Atopic Dermatitis
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of pimecrolimus and topical corticosteroids (TCS) in the management of atopic dermatitis (AD). This analysis is supported by a synthesis of data from multiple clinical trials and mechanistic studies.
Executive Summary
Topical corticosteroids have long been the cornerstone of atopic dermatitis therapy, valued for their potent anti-inflammatory effects. Pimecrolimus, a topical calcineurin inhibitor, offers a non-steroidal alternative, particularly for sensitive skin areas where the risks associated with long-term corticosteroid use are a concern. Clinical evidence indicates that while moderate to potent topical corticosteroids generally demonstrate superior efficacy in reducing the signs and symptoms of atopic dermatitis, pimecrolimus provides a viable and often better-tolerated option for certain patient populations and for long-term management. The choice between these agents is therefore nuanced, depending on disease severity, patient age, affected body region, and treatment duration.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from comparative clinical trials, focusing on key efficacy and safety endpoints.
Table 1: Comparative Efficacy of Pimecrolimus vs. Potent Topical Corticosteroids
| Efficacy Outcome | Pimecrolimus 1% Cream | Betamethasone Valerate 0.1% | Triamcinolone Acetonide 0.1% |
| Investigator's Global Assessment (IGA) of Clear or Almost Clear (at 3 weeks) | Less Effective (RR 0.61, 95% CI 0.45 to 0.81)[1][2] | More Effective[1][2] | N/A |
| Investigator's Global Assessment (IGA) Success (at 3 weeks) | Less Effective (RR 0.75, 95% CI 0.67 to 0.83)[1][2] | N/A | More Effective[1][2] |
| Partial Eczema Area and Severity Index (pEASI) Improvement | Less Improvement[3][4] | N/A | Greater Improvement[3][4] |
| SCORAD Index Reduction | Effective, but less than Betamethasone[5] | More Effective[5] | N/A |
RR = Risk Ratio; CI = Confidence Interval. A Risk Ratio of less than 1 indicates that pimecrolimus is less effective than the comparator.
Table 2: Comparative Safety of Pimecrolimus vs. Topical Corticosteroids
| Adverse Event | Pimecrolimus 1% Cream | Topical Corticosteroids (Moderate to Potent) |
| Application Site Burning | Significantly More Common[6] | Less Common[6] |
| Skin Atrophy | Not Associated[7] | Potential Risk with Long-Term Use |
| Overall Withdrawals | Higher Rate[1][2] | Lower Rate[1][2] |
Experimental Protocols
The data presented above are derived from randomized, double-blind, controlled clinical trials. A generalized protocol for such studies is as follows:
1. Study Population:
-
Inclusion criteria typically include patients aged 2 years and older with a clinical diagnosis of mild to moderate atopic dermatitis, affecting a specified percentage of body surface area (e.g., 5-20%).[8]
-
Exclusion criteria often include clinically infected atopic dermatitis, known hypersensitivity to study medications, and recent use of systemic corticosteroids or other immunosuppressants.[8]
2. Treatment Regimen:
-
Patients are randomized to receive either pimecrolimus 1% cream or a comparator topical corticosteroid (e.g., betamethasone valerate 0.1% or triamcinolone acetonide 0.1%).
-
The study medication is typically applied twice daily to the affected areas for a predefined period, often ranging from 3 to 6 weeks for short-term studies, with some long-term studies extending to 12 months or more.[6]
3. Efficacy Assessments:
-
Investigator's Global Assessment (IGA): A static 5- or 6-point scale used by the clinician to assess the overall severity of the atopic dermatitis at baseline and subsequent visits. The scale typically ranges from 0 (clear) to 5 (very severe).[7]
-
Eczema Area and Severity Index (EASI): A composite score that grades the severity of four clinical signs of atopic dermatitis (erythema, induration/papulation, excoriation, and lichenification) and the extent of the affected area in four body regions. Scores range from 0 to 72.[7][9]
-
Pruritus Score: Patients self-report the severity of itching, often on a numerical or visual analog scale.
4. Safety Assessments:
-
Adverse events are systematically recorded at each study visit, with a particular focus on application site reactions such as burning, itching, and erythema.
-
In long-term studies, skin atrophy is monitored through clinical examination.
Mandatory Visualization
Signaling Pathways in Atopic Dermatitis and Therapeutic Intervention
Caption: Signaling pathways in atopic dermatitis and points of intervention for pimecrolimus and topical corticosteroids.
Experimental Workflow for a Comparative Clinical Trial
Caption: Generalized experimental workflow for a randomized controlled trial comparing pimecrolimus and topical corticosteroids.
Conclusion
The comparative efficacy of pimecrolimus and topical corticosteroids in atopic dermatitis is well-documented. Potent topical corticosteroids generally offer a more rapid and pronounced improvement in clinical signs and symptoms. However, pimecrolimus presents a valuable alternative, particularly for long-term management and for use on sensitive skin areas where the risk of corticosteroid-induced side effects is a concern. The choice of therapy should be individualized based on a careful assessment of the patient's clinical presentation and treatment goals. Future research should continue to explore the long-term safety and efficacy of both treatment modalities, as well as their comparative effectiveness in real-world clinical practice.
References
- 1. Topical pimecrolimus for eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical pimecrolimus for eczema | Cochrane [cochrane.org]
- 3. Effects of Pimecrolimus Compared with Triamcinolone Acetonide Cream on Skin Barrier Structure in Atopic Dermatitis: a Randomized, Double-blind, Right–Left Arm Trial | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and tolerability of topical pimecrolimus and tacrolimus in the treatment of atopic dermatitis: meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A systematic review of Investigator Global Assessment (IGA) in atopic dermatitis (AD) trials: Many options, no standards. | Semantic Scholar [semanticscholar.org]
- 9. Validation of the Eczema Area and Severity Index for atopic dermatitis in a cohort of 1550 patients from the pimecrolimus cream 1% randomized controlled clinical trials programme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pimecrolimus and Tacrolimus in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and infiltration of immune cells. Topical calcineurin inhibitors, including pimecrolimus and tacrolimus, have emerged as therapeutic options, particularly for sensitive skin areas where corticosteroids may be unsuitable. Both drugs function as immunosuppressants by inhibiting calcineurin, a key enzyme in T-cell activation.[1][2] This guide provides a head-to-head comparison of pimecrolimus and tacrolimus in preclinical psoriasis models, focusing on their efficacy, mechanisms of action, and experimental protocols to support further research and development. While both are approved for atopic dermatitis, their use in psoriasis is considered off-label.[3]
Mechanism of Action: Calcineurin Inhibition
Pimecrolimus and tacrolimus share a common mechanism of action by inhibiting the calcium/calmodulin-dependent phosphatase, calcineurin.[4] In T-cells, this inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2).[2] This ultimately leads to a reduction in T-cell proliferation and the inflammatory cascade. Beyond T-cells, calcineurin and NFAT are also expressed and active in keratinocytes, suggesting a direct effect of these inhibitors on the epidermal component of psoriasis.[5][6][7]
Comparative Efficacy in a Psoriasis Model
Direct head-to-head comparative studies of pimecrolimus and tacrolimus in a single psoriasis animal model are limited in the published literature. However, data from separate studies using the well-established imiquimod (IMQ)-induced psoriasis model in rodents provide insights into their relative efficacy.
Table 1: Efficacy of Pimecrolimus and Tacrolimus in Imiquimod-Induced Psoriasis Models
| Parameter | Pimecrolimus (under occlusion) | Tacrolimus | Vehicle/Control |
| Study Design | 10 patients with chronic plaque-type psoriasis, 2-week treatment with occlusion[2] | Wistar rats with IMQ-induced psoriasis, 1-week treatment[8] | Ointment base (placebo)[2], No treatment[8] |
| Erythema Score Reduction | Not explicitly stated as a separate score. | Significant reduction from day 5 onwards.[8] | - |
| Scaling Score Reduction | Not explicitly stated as a separate score. | Significant reduction from day 3 onwards.[8] | - |
| Skin Thickness Reduction | Not explicitly stated as a separate score. | No significant effect on skin thickness.[8] | - |
| Total Clinical Score Reduction | 82% (for 0.1% pimecrolimus), 63% (for 0.03% pimecrolimus)[2] | Mean PASI score significantly reduced from day 5.[8] | 18% (ointment base)[2] |
Note: The data for pimecrolimus and tacrolimus are from separate studies and not from a direct head-to-head comparison in the same model.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used model that recapitulates many features of human psoriasis, including epidermal hyperplasia and inflammation driven by the IL-23/IL-17 axis.[3][9][10]
Workflow:
Detailed Methodology:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.[9]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and/or ear for 5-7 consecutive days.[10][11]
-
Treatment:
-
Assessment:
-
Clinical Scoring: The Psoriasis Area and Severity Index (PASI) is adapted for mice, scoring erythema, scaling, and skin thickness on a scale of 0 (none) to 4 (severe).[12]
-
Histology: Skin biopsies are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.[5]
-
Cytokine Analysis: Skin homogenates can be analyzed for levels of key psoriasis-related cytokines (e.g., IL-17, IL-23, TNF-α) using ELISA or qPCR.
-
In Vitro Keratinocyte Proliferation Assay
This assay evaluates the direct effect of the compounds on the hyperproliferation of keratinocytes, a hallmark of psoriasis.
Workflow:
Detailed Methodology:
-
Cell Culture: Human immortalized keratinocytes (HaCaT) or primary human keratinocytes are cultured under standard conditions.
-
Psoriatic Stimulation: To mimic the psoriatic microenvironment, cells are stimulated with a cocktail of pro-inflammatory cytokines, such as TNF-α and IL-17A.[13]
-
Treatment: Cells are treated with a range of concentrations of pimecrolimus or tacrolimus.
-
Proliferation Assessment: After a defined incubation period (e.g., 48-72 hours), cell proliferation is quantified using standard assays like the MTT or BrdU incorporation assay.
Comparative Effects on Cytokine Production and Signaling
Both pimecrolimus and tacrolimus are expected to inhibit the production of key cytokines involved in psoriasis pathogenesis, such as TNF-α, IL-17, and IL-23, primarily through their action on T-cells.[14] Tacrolimus has been shown to inhibit the pro-inflammatory effects of TNF-α and IL-17A on human keratinocytes by regulating IκBζ.[13] Pimecrolimus has been demonstrated to inhibit the nuclear translocation of NFAT in keratinocytes.[15]
Table 2: Comparison of Physicochemical and Cellular Properties
| Property | Pimecrolimus | Tacrolimus |
| Formulation | 1% Cream | 0.03% and 0.1% Ointment |
| Binding Affinity | Lower affinity for FKBP receptor compared to tacrolimus.[16] | Higher affinity for FKBP receptor.[16] |
| Skin Permeation | Permeates less through the skin.[17] | Higher skin permeation.[1] |
| Effect on NFAT in Keratinocytes | Inhibits nuclear translocation of NFAT.[15] | Inhibits nuclear translocation of NFAT.[5][6] |
Safety and Tolerability
In clinical use for atopic dermatitis, both drugs are generally well-tolerated. The most common side effects are application site reactions such as burning and itching, which tend to be transient.[3] Some user-reported data suggests a higher incidence of burning and itching with pimecrolimus cream compared to tacrolimus ointment.[18] Both medications carry an FDA warning regarding a potential risk of lymphoma and skin cancer, although a causal relationship has not been definitively established in large-scale human studies.[3]
Conclusion
Pimecrolimus and tacrolimus are potent calcineurin inhibitors with demonstrated efficacy in preclinical models relevant to psoriasis. While both operate through the same primary mechanism of inhibiting T-cell activation and cytokine release, they exhibit differences in formulation, skin permeation, and potentially in their direct effects on keratinocytes.
Tacrolimus appears to have been more extensively studied in psoriasis models and shows efficacy in reducing clinical signs of inflammation. Pimecrolimus has also demonstrated anti-inflammatory effects, particularly when used under occlusion in plaque psoriasis models. The lower skin permeation of pimecrolimus might translate to a different systemic exposure profile compared to tacrolimus.
For researchers and drug development professionals, the choice between these two molecules for further investigation in psoriasis may depend on the specific therapeutic goal. The imiquimod-induced psoriasis model and in vitro keratinocyte assays provide robust platforms for head-to-head comparisons of novel formulations or combination therapies involving these calcineurin inhibitors. Future research should focus on direct comparative studies in standardized psoriasis models to better delineate their relative therapeutic potential.
References
- 1. The use of topical tacrolimus and pimecrolimus to treat psoriasis: A review [escholarship.org]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A. | Semantic Scholar [semanticscholar.org]
- 7. Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. The use of topical tacrolimus and pimecrolimus to treat psoriasis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tacrolimus Inhibits TNF-α/IL-17A-Produced pro-Inflammatory Effect on Human Keratinocytes by Regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The TNF/IL-23/IL-17 axis-Head-to-head trials comparing different biologics in psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pimecrolimus enhances TLR2/6-induced expression of antimicrobial peptides in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. Tacrolimus for the management of psoriasis: clinical utility and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pimecrolimus Topical vs Tacrolimus Topical Comparison - Drugs.com [drugs.com]
Validating Pimecrolimus Efficacy in Steroid-Sparing Treatment Regimens: A Comparative Guide
For researchers and drug development professionals, identifying effective and safe steroid-sparing agents for chronic inflammatory skin conditions like atopic dermatitis (AD) is a significant priority. Pimecrolimus, a topical calcineurin inhibitor, has emerged as a key non-steroidal option. This guide provides an objective comparison of pimecrolimus with other therapeutic alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to assist in evaluating its role in steroid-sparing regimens.
Mechanism of Action: A Targeted Approach
Pimecrolimus is an ascomycin macrolactam derivative specifically developed for treating inflammatory skin diseases.[1] Its mechanism of action involves highly selective inhibition of inflammatory cytokine production and release, which is central to the pathology of atopic dermatitis.[1][2]
Signaling Pathway: Pimecrolimus exerts its immunomodulatory effects by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway.[3] Upon topical application, it penetrates skin cells and binds to the intracellular protein macrophilin-12 (also known as FKBP-12).[3][4] This newly formed pimecrolimus-FKBP-12 complex then inhibits the protein phosphatase activity of calcineurin.[1]
This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] Consequently, NFAT cannot translocate to the nucleus, which blocks the transcription of genes responsible for producing inflammatory cytokines.[2][3] Specifically, pimecrolimus has been shown to inhibit the synthesis of Th1-type cytokines (Interleukin-2, interferon-gamma) and Th2-type cytokines (Interleukin-4, Interleukin-10).[1][4] Additionally, it can prevent the release of pro-inflammatory mediators from mast cells.[1][4] This targeted action reduces the inflammatory response in the skin, alleviating symptoms like itching and redness without the broad effects of corticosteroids.[3]
Comparative Efficacy: Pimecrolimus vs. Alternatives
Pimecrolimus is primarily indicated for mild-to-moderate atopic dermatitis as a second-line therapy.[5][6] Its performance is best evaluated against topical corticosteroids (TCS), the first-line standard of care, and tacrolimus, another topical calcineurin inhibitor.
Pimecrolimus vs. Topical Corticosteroids (TCS)
Long-term studies have demonstrated that pimecrolimus offers a significant steroid-sparing effect, making it a valuable tool for chronic management.[7][8] It effectively reduces the incidence of flares and the total number of days corticosteroids are required.
| Efficacy Endpoint | Pimecrolimus Group | Control (Conventional Treatment/Vehicle + TCS for flares) | Study Duration | Patient Population | Citation |
| Patients Requiring TCS | 42.6% | 68.4% | 12 months | Children (2-17 years) | [7] |
| Days on TCS (Median) | 7 days | 178 days | 5 years | Infants (3-18 months) | [9][10] |
| Flare-Free Patients | 50.8% | 28.3% | 12 months | Children (2-17 years) | [7] |
| Days on TCS (Severe AD) | 28% of study days | 45% of study days | 24 weeks | Children (2-17 years) | [8] |
In a 5-year study with infants, the pimecrolimus group required substantially fewer steroid days than the TCS group (7 vs. 178).[9] Furthermore, long-term treatment with pimecrolimus was shown to be safe and did not impair the immune system.[9] A key advantage of pimecrolimus over TCS is that it does not cause skin atrophy, striae, or telangiectasia, making it particularly suitable for sensitive areas like the face and neck.[2][11]
Pimecrolimus vs. Tacrolimus
Both pimecrolimus and tacrolimus are calcineurin inhibitors but have different indications and formulations. Pimecrolimus 1% cream is approved for mild-to-moderate AD, while tacrolimus ointment (0.03% and 0.1%) is approved for moderate-to-severe AD.[12][13]
Meta-analyses and head-to-head trials suggest that tacrolimus is more effective than pimecrolimus, particularly in patients with moderate-to-severe atopic dermatitis.[13][14]
| Efficacy Endpoint | Pimecrolimus 1% Cream | Tacrolimus Ointment (0.03% or 0.1%) | Finding | Patient Population | Citation |
| Treatment Success (IGA 0/1) | 18.4% | 34.8% (p < .001 vs. vehicle) | Tacrolimus showed greater improvement in some studies. | Children (2-17 years) | [15] |
| Relative Risk (Lack of Success) | Higher | Lower (RR=0.65 vs. Pimecrolimus) | Tacrolimus was more effective. | Adults & Children | [14] |
| Withdrawal (Lack of Efficacy) | Higher | Lower (RR=0.32 vs. Pimecrolimus) | Tacrolimus had better tolerance. | Adults & Children | [14] |
| Improvement in EASI Score | Less Improvement | Significantly More Effective (p=0.0002) | Tacrolimus was more effective post-steroid use. | Adults & Children | [16] |
While tacrolimus may demonstrate higher efficacy, pimecrolimus may have a more favorable side-effect profile.[6] Application site reactions such as burning and pruritus are common with both, though some data suggests 0.1% tacrolimus may produce more adverse events than 1% pimecrolimus in adults.[14]
Experimental Protocols: Assessing Efficacy in Clinical Trials
The validation of pimecrolimus efficacy relies on standardized and reproducible scoring systems to assess the severity of atopic dermatitis. The most commonly used outcome measures in clinical trials are the Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).[17]
Typical Clinical Trial Workflow
A typical randomized controlled trial (RCT) for a topical AD treatment follows a structured workflow to ensure objective evaluation of efficacy and safety.
References
- 1. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Formulary review of therapeutic alternatives for atopic dermatitis: focus on pimecrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of pimecrolimus cream in the long-term management of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Safety and efficacy of pimecrolimus in atopic dermatitis: a 5-year randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pimecrolimus in atopic dermatitis: Consensus on safety and the need to allow use in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized controlled trial of pimecrolimus cream 1% in adolescents and adults with head and neck atopic dermatitis and intolerant of, or dependent on, topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pimecrolimus Cream and Tacrolimus Ointment in the Treatment of Atopic Dermatitis: A Pilot Study on Patient Preference - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. jwatch.org [jwatch.org]
- 14. Efficacy and tolerance of tacrolimus and pimecrolimus for atopic dermatitis: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.aap.org [publications.aap.org]
- 16. Safety and Efficacy of Tacrolimus Ointment Versus Pimecrolimus Cream in the Treatment of Patients with Atopic Dermatitis Previously Treated with Corticosteroids | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 17. scholars.northwestern.edu [scholars.northwestern.edu]
Side-by-Side Analysis of Pimecrolimus and Tacrolimus Skin Permeation
A comprehensive review of the comparative skin permeation profiles of pimecrolimus and tacrolimus, two topical calcineurin inhibitors pivotal in the management of atopic dermatitis and other inflammatory skin conditions. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with an objective analysis of their performance.
Introduction
Pimecrolimus and tacrolimus are macrolactam immunosuppressants that function as topical calcineurin inhibitors.[1] While they share a common mechanism of action, their physicochemical properties lead to distinct skin permeation characteristics.[1][2] Understanding these differences is crucial for formulation development and predicting clinical outcomes, as skin permeation directly influences local efficacy and the potential for systemic absorption.[2] In vitro studies consistently demonstrate that pimecrolimus has a lower capacity to permeate the skin compared to tacrolimus, a factor attributed to its higher lipophilicity and molecular weight.[2][3]
Mechanism of Action: Calcineurin Inhibition
Both pimecrolimus and tacrolimus exert their anti-inflammatory effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[4][5] Upon topical application, the drugs penetrate skin cells and bind to the intracellular protein macrophilin-12 (also known as FKBP-12).[4][5] This drug-protein complex then binds to and inhibits calcineurin.[5][6]
The inhibition of calcineurin blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[5] This prevention of dephosphorylation stops NFAT from translocating into the nucleus, thereby blocking the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[5] The subsequent reduction in cytokine production and release diminishes the local inflammatory response in the skin.[5]
Experimental Protocols for Skin Permeation Studies
In vitro permeation tests (IVPT) are standard methods for evaluating the absorption of topical drugs.[7][8][9][10] The Franz-type diffusion cell is a widely used apparatus for these studies.[9][11][12]
General IVPT Protocol using Franz Diffusion Cells:
-
Skin Preparation: Full-thickness human or animal (e.g., pig) skin is obtained and prepared. The skin is excised and dermatomed to a specific thickness.[11]
-
Skin Integrity Testing: Before the experiment, the integrity of the skin barrier is confirmed. Methods include measuring transepidermal water loss or electrical resistance to ensure the skin sample is not damaged.[7]
-
Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[8][11]
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline), which is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.[10]
-
Drug Application: A finite dose of the test formulation (e.g., pimecrolimus cream or tacrolimus ointment) is applied evenly to the surface of the skin in the donor chamber.[11]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh receptor fluid to maintain sink conditions.[8]
-
Quantification: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (permeation rate) is calculated from the linear portion of this curve.
References
- 1. Tacrolimus and pimecrolimus: from clever prokaryotes to inhibiting calcineurin and treating atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Percutaneous absorption of drugs used in atopic eczema: pimecrolimus permeates less through skin than corticosteroids and tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 6. Pimecrolimus: Pharmacodynamics, Mechanism of action, Absorption and Metabolism_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Permeation Testing | Teledyne LABS [teledynelabs.com]
- 9. scielo.br [scielo.br]
- 10. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pimecrolimus permeates less than tacrolimus through normal, inflamed, or corticosteroid-pretreated skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Pimecrolimus vs. Corticosteroids: A Comparative Analysis of Their Effects on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
The integrity of the skin barrier, primarily governed by the stratum corneum, is paramount in maintaining skin homeostasis and preventing the ingress of allergens and pathogens. In inflammatory skin conditions such as atopic dermatitis, this barrier is often compromised. Pimecrolimus, a topical calcineurin inhibitor, and corticosteroids are two major classes of pharmacological agents employed to manage these conditions. While both are effective in reducing inflammation, their underlying mechanisms and their impact on the skin barrier differ significantly. This guide provides a detailed comparative analysis of the effects of pimecrolimus and corticosteroids on skin barrier function, supported by experimental data.
Quantitative Comparison of Skin Barrier Parameters
The following tables summarize the quantitative effects of pimecrolimus and various corticosteroids on key skin barrier parameters as reported in comparative clinical studies.
| Parameter | Pimecrolimus 1% Cream | Betamethasone 0.1% | Triamcinolone Acetonide 0.1% | Clobetasol Propionate 0.05% | Study Population & Duration |
| Transepidermal Water Loss (TEWL) | Improved (decrease)[1] | Improved (decrease)[1] | More improved (greater decrease) than pimecrolimus[2] | Increased[3][4] | Atopic Dermatitis patients (3 weeks)[1][2], Healthy volunteers (4 weeks)[3][4] |
| Stratum Corneum Hydration | Improved (increase)[1] | Improved (increase)[1] | Slightly less improved than pimecrolimus[2] | No significant change | Atopic Dermatitis patients (3 weeks)[1][2] |
| Epidermal Thickness | No significant change/No atrophy[1][5] | Epidermal thinning/atrophy[1] | Not specified | Reduced thickness[3][4] | Atopic Dermatitis patients (3 weeks)[1], Healthy volunteers (4 weeks)[3][4] |
| Parameter | Pimecrolimus 1% Cream | Betamethasone 0.1% | Study Population & Duration |
| Stratum Corneum Lipid Structure | Prevalently ordered lipid layers, regular lamellar body extrusion[1] | Inconsistent extracellular lipid bilayers, partially filled lamellar bodies[1] | Atopic Dermatitis patients (3 weeks)[1] |
| Lamellar Bodies (Normal) | Significant increase (58% normal)[2] | Increase (46% normal), but significantly less than pimecrolimus[2] | Atopic Dermatitis patients (3 weeks)[2] |
| Ceramide/Cholesterol Ratio | Not specified in direct comparison | Increased (p=0.008) vs emollient[6] | Healthy volunteers (1 week)[6] |
| Specific Stratum Corneum Lipids | Not specified in direct comparison | Reduction in 29 of 226 analyzed lipids, particularly long-chain, ester-linked ceramides[3][4] | Healthy volunteers (4 weeks)[3][4] |
Experimental Protocols
The data presented above are derived from studies employing rigorous methodologies. A representative experimental protocol for a comparative study is detailed below.
Study Design: A randomized, double-blind, intra-patient controlled study is often employed. Symmetrical lesions on contralateral limbs of patients with atopic dermatitis are randomly assigned to treatment with pimecrolimus or a corticosteroid.
Participants: Adult patients with mild to moderate atopic dermatitis with symmetrical lesions are recruited. A washout period for topical and systemic treatments is required before the study commences.
Treatment Regimen: A thin layer of the assigned medication (e.g., pimecrolimus 1% cream or betamethasone 0.1% cream) is applied twice daily to the designated treatment areas for a specified duration, typically 3 to 4 weeks.
Biophysical Measurements:
-
Transepidermal Water Loss (TEWL): Measured using an evaporimeter to assess the inside-outside barrier function.
-
Stratum Corneum Hydration: Assessed using a corneometer to measure the electrical capacitance of the skin.
-
Epidermal and Dermal Thickness: Evaluated using high-frequency ultrasound or optical coherence tomography.
Biopsy and Microscopic Analysis:
-
Punch biopsies are taken from treated and untreated lesional skin at baseline and at the end of the treatment period.
-
Electron Microscopy: Used to visualize the ultrastructure of the stratum corneum, including the organization of lipid lamellae and the morphology of lamellar bodies.
-
Immunohistochemistry: Employed to analyze the expression of proteins involved in epidermal differentiation and barrier function (e.g., filaggrin, loricrin).
Lipid Analysis:
-
Stratum corneum lipids are collected using tape stripping.
-
High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Utilized for the qualitative and quantitative analysis of stratum corneum lipid composition, including ceramides, cholesterol, and free fatty acids.
Signaling Pathways and Mechanisms of Action
The differential effects of pimecrolimus and corticosteroids on the skin barrier can be attributed to their distinct mechanisms of action.
Pimecrolimus: As a calcineurin inhibitor, pimecrolimus modulates the immune response without the non-specific genomic effects of corticosteroids.
Caption: Pimecrolimus signaling pathway in a T-cell.
Corticosteroids: These agents have broad anti-inflammatory effects mediated through genomic and non-genomic pathways. However, their impact on keratinocyte proliferation and lipid synthesis can negatively affect skin barrier integrity. Topical glucocorticoids have been shown to reduce the expression of genes encoding for enzymes involved in lipid synthesis.[3][4] This can lead to a reduction in specific stratum corneum lipid classes, contributing to barrier disruption.[3][4]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical study evaluating the effects of pimecrolimus and corticosteroids on the skin barrier.
Caption: Experimental workflow for a comparative skin barrier study.
Discussion and Conclusion
The available evidence suggests that while both pimecrolimus and corticosteroids are effective in managing the inflammatory symptoms of atopic dermatitis, their effects on the skin barrier are distinct. Pimecrolimus appears to improve skin barrier function not only by reducing inflammation but also by promoting a more organized stratum corneum lipid structure and increasing the number of normal lamellar bodies.[1][2] In contrast, while potent corticosteroids can lead to a more rapid clinical improvement, they may have detrimental effects on the skin barrier with prolonged use, including epidermal thinning and disruption of lipid organization.[1][3][4]
Betamethasone, for instance, has been shown to be superior in reducing clinical symptoms and epidermal proliferation, but it can lead to epidermal thinning.[1] Electron microscopy has revealed that pimecrolimus treatment results in prevalently ordered stratum corneum lipid layers and regular lamellar body extrusion, whereas betamethasone treatment leads to inconsistent extracellular lipid bilayers and only partially filled lamellar bodies.[1] Furthermore, studies on the gene expression profiles have shown that while both betamethasone and pimecrolimus normalize the expression of filaggrin and loricrin, betamethasone, but not pimecrolimus, significantly reduces the expression of rate-limiting enzymes for lipid synthesis.[7]
These findings have important implications for the long-term management of chronic inflammatory skin diseases. For acute flares where rapid anti-inflammatory action is required, corticosteroids may be the preferred option. However, for long-term maintenance therapy, particularly in sensitive skin areas, pimecrolimus may be more suitable due to its favorable effects on skin barrier integrity and lack of atrophogenic potential.[1][5] Further research, including head-to-head comparative studies with detailed lipidomic analyses, is warranted to fully elucidate the differential effects of these agents on the intricate composition and organization of the skin barrier.
References
- 1. Different effects of pimecrolimus and betamethasone on the skin barrier in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pimecrolimus compared with triamcinolone acetonide cream on skin barrier structure in atopic dermatitis: a randomized, double-blind, right-left arm trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of glucocorticoids on stratum corneum lipids and function in human skin-A detailed lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pimecrolimus in atopic dermatitis: Consensus on safety and the need to allow use in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topical corticosteroid and tacrolimus on ceramides and irritancy to sodium lauryl sulphate in healthy skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression is differently affected by pimecrolimus and betamethasone in lesional skin of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Pimecrolimus and Other Calcineurin Inhibitors on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of pimecrolimus with other key calcineurin inhibitors, namely tacrolimus and cyclosporine A, focusing on their efficacy in modulating cytokine release. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers and professionals in drug development in their understanding of the subtle but significant differences between these immunomodulatory compounds.
Mechanism of Action: Inhibition of Calcineurin Signaling
Pimecrolimus, tacrolimus, and cyclosporine A share a common mechanism of action: the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] In T-lymphocytes, T-cell receptor (TCR) activation triggers an increase in intracellular calcium, which in turn activates calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] Dephosphorylated NFAT translocates to the nucleus, where it binds to DNA and promotes the transcription of genes encoding various pro-inflammatory cytokines, including interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α).[1]
Pimecrolimus and tacrolimus first bind to the intracellular immunophilin FK-binding protein 12 (FKBP12), while cyclosporine A binds to cyclophilin. These drug-immunophilin complexes then bind to and inhibit calcineurin, thereby preventing NFAT dephosphorylation and its subsequent nuclear translocation.[2] This blockade of the calcineurin-NFAT signaling pathway ultimately leads to a reduction in the production and release of a wide array of inflammatory cytokines.
Caption: Calcineurin signaling pathway and points of inhibition.
Comparative Efficacy in Cytokine Inhibition
In vitro studies have demonstrated that while all three calcineurin inhibitors effectively suppress cytokine production, their potencies can differ. A key study directly comparing their effects on T-cell activation revealed that for primary T-cell stimulation, tacrolimus is approximately 8-fold more potent than pimecrolimus in inhibiting T-cell proliferation and cytokine release. In the same experimental setting, pimecrolimus was found to be about 10-fold more potent than cyclosporine A .[3]
Interestingly, the difference in potency between pimecrolimus and tacrolimus is less pronounced in pre-activated T-cells, where they exhibit similar efficacy.[3][4] This suggests that pimecrolimus may have a degree of selectivity for antigen-primed memory T-cells.[3][4]
The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of various cytokines by pimecrolimus, tacrolimus, and cyclosporine A, as reported in the literature. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution.
| Cytokine | Pimecrolimus (nM) | Tacrolimus (nM) | Cyclosporine A (nM) | Cell Type | Stimulation | Reference |
| Relative Potency (Primary T-Cell Activation) | ~8x less potent than Tacrolimus | Most Potent | ~10x less potent than Pimecrolimus | Human T-Cells | Allogeneic or superantigen-presenting dendritic cells | [3] |
| Relative Potency (Pre-activated T-Cells) | Equipotent to Tacrolimus | Equipotent to Pimecrolimus | - | Human T-Cells | Allogeneic or superantigen-presenting dendritic cells | [3][4] |
Experimental Protocols
The following is a generalized experimental workflow for an in vitro cytokine release assay to compare the effects of calcineurin inhibitors.
References
- 1. Understanding the Impact of Calcineurin Inhibitors on T Cell Regulation: Mechanisms and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy of tacrolimus and cyclosporine A in a murine model of dinitrofluorobenzene-induced atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Differential inhibition of primary versus preactivated T cells by pimecrolimus but not by tacrolimus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pimecrolimus Hydrate: A Guide for Laboratory Professionals
The proper disposal of pimecrolimus hydrate is a critical component of laboratory safety and environmental responsibility. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to stringent disposal protocols is essential to prevent ecological damage and ensure workplace safety.[1] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety and environmental regulations.
Key Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its primary hazards. This information, derived from Safety Data Sheets (SDS), dictates the necessary precautions and disposal methods.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1][2] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Procedural Guidance for Disposal
Disposal methods for this compound must prioritize the prevention of environmental release, especially into drains or water courses.[1] All waste material must be disposed of in accordance with applicable federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
Step 1: Segregation and Classification of Waste
Properly segregate this compound waste at the point of generation. All waste streams containing this compound, including pure substance, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.
Step 2: Disposal of Bulk this compound (Unused/Surplus)
Bulk quantities of this compound must not be disposed of in standard laboratory trash or drains.
-
Primary Disposal Method: The recommended procedure is incineration.[3]
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste: this compound," including the relevant hazard pictograms.
Step 3: Disposal of Contaminated Materials
Items such as personal protective equipment (PPE), gloves, lab coats, weighing papers, and glassware that are contaminated with this compound require special handling.
-
Collection: Place all contaminated solid waste into a suitable, closed, and clearly labeled hazardous waste container.[2][5]
-
Decontamination: For contaminated surfaces and reusable equipment, decontaminate by scrubbing with alcohol.[1] The cleaning materials (e.g., wipes) must then be disposed of as hazardous waste.
-
Disposal: Dispose of the sealed container through a licensed waste disposal service, following the same incineration protocol as for bulk material.[1]
Step 4: Management of Accidental Spills
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Ensure Safety: Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, before addressing the spill.[1][6] Ensure adequate ventilation.[1][5]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or water courses.[1]
-
Cleanup:
-
Final Disposal: Collect the spillage and contaminated absorbent material and place it into a sealed container labeled for hazardous waste.[1] Dispose of the container through an approved waste disposal plant.[1][5]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams in a laboratory setting.
Caption: this compound Disposal Workflow.
Experimental Protocols
Detailed experimental protocols for the environmental degradation or ecotoxicity of this compound are not publicly available in standard safety documentation.[6] However, conducting such an analysis would typically follow standardized guidelines from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) or the EPA. Key experimental methodologies would include:
-
Ready Biodegradability (OECD 301): This test assesses the potential for a substance to be rapidly biodegraded by microorganisms under aerobic aquatic conditions. It involves incubating the test substance with a microbial inoculum and measuring CO2 evolution, O2 consumption, or dissolved organic carbon removal over 28 days.
-
Aquatic Toxicity Testing (OECD 202, 203): To determine the substance's toxicity to aquatic life, standardized tests are performed on representative organisms.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Determines the concentration at which 50% of daphnids are immobilized after 48 hours of exposure (EC50).
-
Fish, Acute Toxicity Test (OECD 203): Determines the concentration that is lethal to 50% of a test fish population over 96 hours (LC50).
-
These protocols provide the framework for generating the quantitative data necessary to fully characterize the environmental risk profile of this compound. Researchers handling this compound should operate under the assumption of high, persistent toxicity in the absence of specific degradation data.
References
Essential Safety and Logistics for Handling Pimecrolimus Hydrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Pimecrolimus hydrate, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2][3] |
| Hand Protection | Protective gloves. Gloves must be inspected prior to use.[1][2][3][4] |
| Skin and Body | Impervious clothing.[1][2][3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
Note: No occupational exposure limit values have been established for this compound.[1][2][4]
Operational Plan: Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in the work area.[1][6] A laboratory fume hood or other form of local exhaust ventilation is recommended.[2]
-
Provide an accessible safety shower and eye wash station.[1]
Safe Handling Practices:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][4][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][4][5]
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][2][5]
-
Recommended storage temperature is between 2 - 8 °C.[4]
-
Protect from light.[4]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[1][3]
-
Containment and Cleaning:
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
For solids, sweep up and shovel into a suitable, closed container for disposal.[4][5]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material according to approved waste disposal procedures.[1][6]
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must be in accordance with prevailing country, federal, state, and local regulations.[1][5] It is recommended to use a licensed hazardous material disposal company.[2] Do not empty into drains.[5]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
